Benzene, 1,3-bis(2-chloroethoxy)-
Description
BenchChem offers high-quality Benzene, 1,3-bis(2-chloroethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-bis(2-chloroethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
63807-84-1 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1,3-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2 |
InChI Key |
VVQCLPAXTIKHQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCl)OCCCl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility of 1,3-bis(2-chloroethoxy)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1,3-bis(2-chloroethoxy)benzene in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1,3-bis(2-chloroethoxy)benzene in common organic solvents. As a key intermediate in various synthetic pathways, a thorough grasp of its solubility profile is critical for researchers, process chemists, and drug development professionals for optimizing reaction conditions, purification strategies, and formulation development. Due to a lack of publicly available experimental solubility data for this specific compound, this guide emphasizes the foundational principles of solubility, provides a theoretically derived predictive solubility profile, and presents a robust, field-proven experimental protocol for its empirical determination.
Molecular Profile and Physicochemical Characteristics
To predict the solubility of a compound, we must first understand its structure and inherent physicochemical properties. 1,3-bis(2-chloroethoxy)benzene is an aromatic ether with the following key structural features:
-
A central benzene ring: This core is hydrophobic and nonpolar.
-
Two ether (ethoxy) groups: The oxygen atoms in the ether linkages are capable of acting as hydrogen bond acceptors and introduce polarity.[1]
-
Two terminal chlorine atoms: These halogen atoms increase the molecular weight and add to the overall polarity of the molecule.
These features create a molecule of intermediate polarity with a significant nonpolar character from the benzene ring, but with polar contributions from the chloroethoxy side chains.
Table 1: Physicochemical Properties of 1,3-bis(2-chloroethoxy)benzene
| Property | Value / Information | Source |
| IUPAC Name | 1,3-bis(2-chloroethoxy)benzene | - |
| CAS Number | 63807-84-1 | [2] |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ | [2] |
| Molecular Weight | 235.11 g/mol | - |
| Appearance | Not experimentally determined; likely a liquid or low-melting solid. | - |
| Predicted LogP | Not explicitly calculated; likely in the range of 3-4 based on similar structures. | - |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 (The ether oxygens) | - |
Theoretical Principles of Solubility: "Like Dissolves Like"
The foundational principle governing solubility is "like dissolves like."[4][5][6] This empirical rule states that substances with similar intermolecular forces and polarity will be mutually soluble.[7] The dissolution process is an energy-dependent balance between solute-solute, solvent-solvent, and solute-solvent interactions.[2] A solute dissolves when the energy gained from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
The primary intermolecular forces at play are:
-
London Dispersion Forces: Weak forces present in all molecules, dominant in nonpolar compounds.
-
Dipole-Dipole Interactions: Occur between molecules with permanent dipoles (polar molecules).
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F).[8]
These principles allow us to classify solvents and predict their ability to dissolve a given solute.[3]
Predicted Solubility Profile
Based on the molecular structure and theoretical principles, we can predict the solubility of 1,3-bis(2-chloroethoxy)benzene in various classes of organic solvents. The molecule's dual nature—a nonpolar aromatic core and two moderately polar side chains—suggests it will be most soluble in solvents of intermediate polarity.
Table 2: Predicted Qualitative Solubility of 1,3-bis(2-chloroethoxy)benzene
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Moderate | The nonpolar solvent can interact with the benzene ring via dispersion forces, but the polar chloroethoxy groups are unfavorable, limiting solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic solvent interacts favorably with the benzene ring (π-π stacking), and its moderate polarizability can accommodate the side chains better than alkanes. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a similar polarity profile. The C-Cl dipoles in both the solute and solvent lead to strong dipole-dipole interactions. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | High | These solvents have ether or ester groups that are structurally similar to the solute's side chains, leading to favorable dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate to High | These solvents are more polar. While they will dissolve the compound, the large nonpolar ring may limit miscibility compared to THF or DCM. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | These solvents are dominated by strong hydrogen-bonding networks. The solute can act as a hydrogen bond acceptor but cannot donate, and its large hydrophobic core disrupts the solvent's network, limiting solubility. |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble to Very Low | The large, nonpolar benzene ring and lack of hydrogen bond donating ability make it energetically unfavorable to dissolve in highly polar, hydrogen-bonded solvents like water.[1] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To move from prediction to empirical data, a standardized experimental protocol is required. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound in a specific solvent at a given temperature.[9] This protocol is a self-validating system when performed with appropriate controls and calibration.
Causality Behind Experimental Choices:
-
Using Excess Solid: Adding an excess of the solute ensures that the resulting solution is truly saturated, which is the definition of equilibrium solubility.[9]
-
Prolonged Agitation (24-72h): Many compounds, especially those with stable crystal lattices, dissolve slowly. A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.[9]
-
Constant Temperature: Solubility is highly temperature-dependent. A temperature-controlled shaker or water bath is critical for reproducibility and accuracy.
-
Centrifugation and Filtration: These steps are crucial to completely separate the undissolved solid from the saturated solution. Using a fine-pored (e.g., 0.22 µm) chemically inert filter (like PTFE) prevents microscopic solid particles from entering the sample for analysis, which would artificially inflate the measured concentration.[9]
-
Quantification by HPLC: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique for determining the concentration of the solute in the filtrate.[9] A pre-established calibration curve with known concentrations is essential for converting the analytical signal (e.g., peak area) into a precise solubility value (e.g., mg/mL).
Experimental Workflow Diagram
Step-by-Step Methodology
1. Materials and Reagents:
-
1,3-bis(2-chloroethoxy)benzene (solute)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps and PTFE septa
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PTFE syringe filters
-
Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
2. Procedure:
-
Preparation: Add an excess amount of 1,3-bis(2-chloroethoxy)benzene (e.g., 50-100 mg) to a glass vial. The exact amount should be enough to ensure solid remains after equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the vials for 24 to 72 hours.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the same temperature for 1-2 hours. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[9]
-
Filtration: Carefully draw the clear supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step must be done carefully to avoid disturbing the solid pellet.[9]
-
Dilution: If necessary, accurately dilute a known volume of the filtrate with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the sample using the pre-calibrated HPLC method to determine its concentration.
3. Data Analysis:
-
Calculate the concentration in the original filtrate, accounting for any dilutions.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Report the solubility in standard units, such as mg/mL or moles/L.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 1,3-bis(2-chloroethoxy)benzene is not widely available, related chloro-aromatic compounds are known to be irritants.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
1,3-bis(2-chloroethoxy)benzene is a molecule of intermediate polarity, characterized by a nonpolar aromatic core and two moderately polar chloroethoxy side chains. Based on the principle of "like dissolves like," it is predicted to have high solubility in halogenated and polar aprotic solvents such as dichloromethane, THF, and ethyl acetate. Its solubility is expected to be moderate in aromatic solvents and lower in both nonpolar alkanes and polar protic solvents like ethanol. For definitive quantitative data, the equilibrium shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for its determination. This combination of theoretical prediction and empirical methodology equips researchers with the necessary tools to effectively utilize this compound in their work.
References
- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.
- Chemsrc. (2025, August 27). (2-Chloroethoxy)benzene | CAS#:622-86-6.
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- University of Alberta. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.
- Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
- Fiveable. (2025, August 15). Like Dissolves Like Definition.
- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
- TCI Chemicals. (2025, February 12). SAFETY DATA SHEET - 1,4-Bis(2-chloroethyl)benzene.
- Thermo Fisher Scientific. (2025, September 05). SAFETY DATA SHEET - Benzene, (2-chloroethyl)-.
- Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?.
- Sigma-Aldrich. (n.d.). 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR.
Sources
- 1. TEST5.1.3 results for DTXCID40350718 for TEST_VP model [comptox.epa.gov]
- 2. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 622-86-6: (2-Chloroethoxy)benzene | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. Buy 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene | 53491-29-5 [smolecule.com]
- 7. echemi.com [echemi.com]
- 8. Benzene, (2-chloroethoxy)- [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Differentiating Characteristics of 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ortho, meta, and para isomers of bis(2-chloroethoxy)benzene, detailing their synthesis, physicochemical properties, and spectroscopic signatures. Understanding the distinct characteristics of these isomers is crucial for their application in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Introduction: Isomeric Distinction and Its Importance
The positional isomerism of the two (2-chloroethoxy) groups on the benzene ring significantly influences the physical and chemical properties of 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene. These differences arise from variations in molecular symmetry, dipole moment, and steric hindrance, which in turn affect their reactivity, melting and boiling points, and spectroscopic profiles. A thorough understanding of these differences is paramount for researchers in synthetic chemistry and drug development to ensure the correct isomer is utilized for a specific application, thereby guaranteeing the desired biological activity and minimizing potential off-target effects.
Synthesis of bis(2-chloroethoxy)benzene Isomers
The most common and efficient method for synthesizing these isomers is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihydroxybenzene (catechol, resorcinol, or hydroquinone) with a suitable chloroethoxy-containing reagent.
General Synthesis Pathway
The synthesis proceeds by deprotonating the hydroxyl groups of the corresponding dihydroxybenzene with a base, such as potassium carbonate, to form a more nucleophilic phenoxide. This is followed by the reaction with an excess of a 2-chloroethoxy synthon, typically 1,2-dichloroethane or 2-chloroethanol, to yield the desired bis(2-chloroethoxy)benzene isomer.
Caption: General Williamson ether synthesis pathway for bis(2-chloroethoxy)benzene isomers.
Detailed Experimental Protocol (Exemplified for 1,4-bis(2-chloroethoxy)benzene)
A representative protocol for the synthesis of the para isomer is as follows:
-
To a solution of hydroquinone (1.0 mole) in a suitable solvent such as acetone, add potassium carbonate (2.42 moles).[1]
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) to the mixture over a period of 2 hours.[1]
-
Heat the reaction mixture at reflux for 24 hours.[1]
-
After cooling, evaporate the solvent under reduced pressure.
-
Partition the residue between chloroform and water.[1]
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Concentrate the organic layer under vacuum and recrystallize the crude product from hexane to obtain pure 1,4-bis(2-chloroethoxy)benzene.[1]
Note: Similar procedures can be adapted for the synthesis of the 1,2- and 1,3- isomers using catechol and resorcinol as the starting dihydroxybenzene, respectively.
Comparative Physicochemical Properties
The isomeric position of the substituents has a marked effect on the physical properties of the compounds.
| Property | 1,2-bis(2-chloroethoxy)benzene | 1,3-bis(2-chloroethoxy)benzene | 1,4-bis(2-chloroethoxy)benzene |
| Molecular Formula | C10H12Cl2O2[2] | C10H12Cl2O2[3] | C10H12Cl2O2[4][5] |
| Molecular Weight | 235.11 g/mol [5] | 235.11 g/mol | 235.11 g/mol [5] |
| Appearance | Data not readily available | Data not readily available | White powder[4] |
| CAS Number | 53219-99-1[2] | 63807-84-1[2][3] | 37142-37-3[4][5] |
This table summarizes key physicochemical properties of the three isomers. The para isomer is noted to be a white powder at room temperature.
The differences in melting and boiling points are attributable to the variations in intermolecular forces. The more symmetrical 1,4-isomer can pack more efficiently into a crystal lattice, leading to a higher melting point compared to the less symmetrical 1,2- and 1,3-isomers.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the unambiguous identification and differentiation of the three isomers.
¹H NMR Spectroscopy
The proton NMR spectra of the three isomers will exhibit distinct patterns in the aromatic region due to the different substitution patterns.
-
1,2-bis(2-chloroethoxy)benzene: Will show a complex multiplet for the four aromatic protons.
-
1,3-bis(2-chloroethoxy)benzene: Will display a more resolved pattern, likely consisting of a triplet, a doublet of doublets, and another downfield singlet-like peak for the aromatic protons.
-
1,4-bis(2-chloroethoxy)benzene: Due to its high symmetry, all four aromatic protons are chemically equivalent and will give rise to a single sharp singlet.
The chloroethoxy side chains for all isomers will typically show two triplets, one for the -OCH2- protons and another for the -CH2Cl protons.
¹³C NMR Spectroscopy
The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecular symmetry.
-
1,2-bis(2-chloroethoxy)benzene: Will exhibit three distinct signals for the aromatic carbons.
-
1,3-bis(2-chloroethoxy)benzene: Will show four distinct signals for the aromatic carbons.
-
1,4-bis(2-chloroethoxy)benzene: Due to its symmetry, will only display two signals for the aromatic carbons.
Infrared (IR) Spectroscopy
The IR spectra of all three isomers will share common features, such as C-H stretching vibrations of the aromatic ring and the alkyl chains, C-O-C ether stretching, and C-Cl stretching. However, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (900-700 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring.[6]
-
1,2-disubstituted (ortho): A strong absorption band around 755 ± 20 cm⁻¹.[6]
-
1,3-disubstituted (meta): Strong absorption bands around 880 ± 20 cm⁻¹ and 780 ± 20 cm⁻¹.[6]
-
1,4-disubstituted (para): A strong absorption band around 810 ± 20 cm⁻¹.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) for all three isomers. The fragmentation patterns are expected to be similar, with characteristic losses of the chloroethoxy side chains. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications and Safety Considerations
The bis(2-chloroethoxy)benzene isomers are primarily used as intermediates in organic synthesis. For instance, related compounds like 1,3,5-Trichloro-2-(2-chloroethoxy)benzene are key intermediates in the production of fungicides.[7][8] The chloroethoxy groups can be further functionalized through nucleophilic substitution reactions, making these compounds versatile building blocks.[9]
Potential Applications
While specific applications for each isomer are not extensively documented in the public domain, their structural motifs suggest potential use in the synthesis of:
-
Pharmaceuticals: As precursors to more complex molecules with potential biological activity.
-
Agrochemicals: Following the precedent of related chlorinated aromatic ethers used in fungicides.[7]
-
Polymers and Materials Science: As monomers or additives to impart specific properties.
Safety and Handling
As with all chlorinated organic compounds, appropriate safety precautions must be taken when handling these isomers. They should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety goggles, should be worn.[10] While specific toxicological data for these isomers is limited, related compounds are known to cause skin and eye irritation.[9][11] It is recommended to consult the Safety Data Sheet (SDS) for each specific compound before use.
Caption: Key safety precautions for handling bis(2-chloroethoxy)benzene isomers.
Conclusion
The 1,2-, 1,3-, and 1,4-bis(2-chloroethoxy)benzene isomers, while sharing the same molecular formula, exhibit distinct physicochemical and spectroscopic properties due to the positional differences of their substituents. A comprehensive understanding and the ability to differentiate these isomers through synthetic and analytical methodologies are crucial for their effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and materials science.
References
-
CAS#:88037-69-8 | 1,2-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]benzene | Chemsrc. (2025, September 13). Retrieved February 27, 2026, from [Link]
-
(2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc. (2025, August 27). Retrieved February 27, 2026, from [Link]
-
1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
Black 1,4-bis(2-chloroethoxy)benzene at Best Price in Zhengzhou, Henan - Tradeindia. (n.d.). Retrieved February 27, 2026, from [Link]
- CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene. (n.d.).
-
Chemical Properties of Benzene, 1-chloro-2-ethoxy- (CAS 614-72-2) - Cheméo. (n.d.). Retrieved February 27, 2026, from [Link]
-
1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
Toxicology and Carcinogenesis Studies of bis(2-Chloroethoxy)methane (CASRN 111-91-1) in F344/N Rats and B6C3F1 Mice (Dermal Studies). (n.d.). Retrieved February 27, 2026, from [Link]
-
1,2-Bis(2-chloroethoxy)ethane | C6H12Cl2O2 | CID 8171 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]
-
(2-Chloroethoxy)benzene - SIELC Technologies. (2018, February 16). Retrieved February 27, 2026, from [Link]
-
Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene - PrepChem.com. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzene, (2-chloroethoxy)- - the NIST WebBook. (n.d.). Retrieved February 27, 2026, from [Link]
-
Benzene, (2-chloroethoxy)- - Substance Details - SRS | US EPA. (2025, December 4). Retrieved February 27, 2026, from [Link]
-
Isomers of chloroethylbenzene. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]
-
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4). Retrieved February 27, 2026, from [Link]
-
1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.). Retrieved February 27, 2026, from [Link]
-
IR Spectrum Table & Chart - Sigma-Aldrich | PDF | Amine | Alkene - Scribd. (n.d.). Retrieved February 27, 2026, from [Link]
-
A novel synthesis of 1,4-Bis[(Subsitutedphenyl)-2,4-Dithiobiureto] benzene. (2023, May 25). Retrieved February 27, 2026, from [Link]
- CN104086382A - Method for preparing benzethonium chloride intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene - Google Patents. (n.d.).
-
Toxicological Profile for Chlorobenzene - ATSDR. (2020, April 29). Retrieved February 27, 2026, from [Link]
-
(2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc. (2025, August 25). Retrieved February 27, 2026, from [Link]
-
Synthesis of 4,4′,4″-(((Benzene-1,2,3-triyltris(oxy))tris(2-oxoethane-2,1-diyl))tris(oxy))tris(2,3-dihydroxy-4-oxobutanoic Acid) and 4,4 - MDPI. (2024, November 12). Retrieved February 27, 2026, from [Link]
-
1,2-Dichloro-benzene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved February 27, 2026, from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. (2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc [chemsrc.com]
- 3. 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Black 1,4-bis(2-chloroethoxy)benzene at Best Price in Zhengzhou, Henan | Henan Kangqian Medical Technology Co., Ltd [tradeindia.com]
- 5. 1,4-Bis(2-chloroethoxy)benzene | CAS 37142-37-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 622-86-6: (2-Chloroethoxy)benzene | CymitQuimica [cymitquimica.com]
- 10. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 11. echemi.com [echemi.com]
Navigating the Uncharted: A Technical Safety Guide to Benzene, 1,3-bis(2-chloroethoxy)-
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Understanding the Molecule in Context
Benzene, 1,3-bis(2-chloroethoxy)- is an aromatic ether. Its structure, featuring a central benzene ring with two chloroethoxy side chains, suggests a complex toxicological profile influenced by both the aromatic core and the halogenated ether functional groups. The chloroethoxy moiety, in particular, places this compound within the broader class of chloroalkyl ethers, a group known to contain several highly toxic and carcinogenic substances.[1] Consequently, a cautious and well-informed approach to its handling is paramount.
Hazard Identification and Classification: An Evidence-Based Postulation
In the absence of specific experimental data for Benzene, 1,3-bis(2-chloroethoxy)-, we must infer its potential hazards from related molecules.
Table 1: Postulated Hazard Classification
| Hazard Class | Category | Basis for Postulation |
| Acute Toxicity, Oral | Category 3 or 4 | Structurally similar compounds like Bis-(2-chloroethoxy)-methane are classified as "Toxic if swallowed".[2] |
| Skin Corrosion/Irritation | Category 2 | 1,4-Bis(2-chloroethyl)benzene is known to cause skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | (2-Chloroethoxy)benzene causes serious eye irritation.[3] |
| Carcinogenicity | Suspected | Several chloroalkyl ethers are known or suspected carcinogens.[1] |
| Specific Target Organ Toxicity | Potential for Liver and Kidney Effects | Halogenated hydrocarbons, as a class, are associated with liver and kidney damage. |
dot
Caption: Hierarchy of Controls for Safe Handling.
Engineering Controls: The First Line of Defense
All manipulations of Benzene, 1,3-bis(2-chloroethoxy)-, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure. The fume hood should have a continuous monitoring device to ensure adequate airflow.
Personal Protective Equipment (PPE): A Necessary Barrier
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Change gloves immediately if contamination occurs.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Skin and Body Protection: A chemically resistant lab coat or apron should be worn over personal clothing.
-
Respiratory Protection: If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Emergency Procedures: Preparedness is Key
In Case of Accidental Exposure
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Leak Management
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material, such as vermiculite or sand, and place it in a sealed container for disposal as hazardous waste.
Storage and Disposal: Ensuring Long-Term Safety
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow it to enter the sewer system.
Toxicological Insights: Understanding the "Why"
The toxicity of Benzene, 1,3-bis(2-chloroethoxy)- is likely driven by the metabolic activation of both the benzene ring and the chloroethoxy side chains. The benzene moiety can be metabolized to reactive intermediates that can cause hematotoxicity and are associated with carcinogenicity. [4]The chloroethoxy groups can undergo metabolic processes to form reactive aldehydes and chloroacetic acid, which are cytotoxic. The combination of these two toxicophores in a single molecule necessitates a high degree of caution.
Conclusion: A Call for Prudent Science
While Benzene, 1,3-bis(2-chloroethoxy)- may be a valuable intermediate in research and development, the lack of comprehensive safety data demands a conservative and proactive approach to its handling. By understanding the potential hazards based on its chemical structure and adhering to stringent safety protocols, researchers can mitigate the risks associated with this compound. Continuous vigilance and a commitment to a strong safety culture are essential when working with such novel and under-characterized substances.
References
-
California Environmental Protection Agency, Office of Environmental Health Hazard Assessment. (2011). Chloroalkyl ethers. [Link]
-
University of California, Los Angeles - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. [Link]
-
C.P.A. Ltd. (2017). Safety data sheet: Bis-(2-chloroethoxy)-methane. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12275, 1,3-Bis(chloromethyl)benzene. [Link]
-
MDPI. (2022). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]
-
INCHEM. (1998). Chloroalkyl ethers, selected (EHC 201, 1998). [Link]
-
Agilent Technologies, Inc. (2019). Chlorinated Hydrocarbon Pesticides Standard - Safety Data Sheet. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Bis(chloromethyl) Ether | ToxFAQs™ | ATSDR. [Link]
-
GovInfo. (n.d.). TOXICOLOGICAL PROFILE FOR BIS(CHLOROMETHYL)ETHER. [Link]
-
European Chlorinated Solvents Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. [Link]
-
Study Mind. (2022). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. [Link]
-
MDPI. (2025). Research Progress on Biomarkers and Their Detection Methods for Benzene-Induced Toxicity: A Review. [Link]
Sources
The Strategic Advantage of the Meta-Axis: A Guide to Meta-Substituted Benzene Derivatives in Supramolecular Chemistry
Abstract
In the intricate world of supramolecular chemistry, where molecules are designed to self-assemble into complex, functional architectures, the benzene ring stands as a quintessential building block. Its rigid structure and rich electron density provide a reliable scaffold for constructing larger systems. However, the true genius of molecular design lies in the subtle art of substitution. This in-depth guide focuses on the unique and often underexploited potential of meta-substituted benzene derivatives. We will explore how the 1,3-substitution pattern offers a distinct geometric advantage, enabling the precise preorganization of binding sites and the formation of sophisticated supramolecular structures. This paper will serve as a technical resource for researchers, scientists, and drug development professionals, elucidating the design principles, synthetic strategies, and advanced characterization techniques that underpin the use of these powerful molecular motifs.
Introduction: Beyond Ortho and Para - The Geometric Imperative of the meta-Substituent
While ortho and para substitutions on a benzene ring lead to parallel or linearly arranged functional groups, the meta substitution pattern enforces a convergent, 120° relationship between substituents.[1] This seemingly simple geometric constraint is the cornerstone of its utility in supramolecular chemistry. It allows for the creation of pre-organized clefts and cavities that are sterically and electronically primed for guest binding. Unlike more flexible systems that must undergo significant conformational changes to bind a guest—an entropically unfavorable process—meta-substituted scaffolds can be designed to exist in a low-energy conformation that is already complementary to the target molecule. This principle of preorganization is fundamental to achieving high binding affinities and selectivities.
Core Scaffolds and Design Principles
Several key molecular frameworks based on meta-substituted benzene have emerged as workhorses in the field. These include derivatives of isophthalic acid, resorcinol, and meta-phenylene ethynylene. The choice of scaffold and the nature of the appended functional groups are critical design parameters that dictate the ultimate structure and function of the supramolecular assembly.
Isophthalamides: Masters of Anion Recognition
Isophthalamides, featuring two amide groups in a meta relationship, are exceptionally effective receptors for anions.[2] The amide N-H groups act as convergent hydrogen-bond donors, creating a well-defined binding pocket for anionic guests like halides or oxoanions.[3][4] The rigidity of the isophthalamide backbone ensures that these hydrogen-bond donors are held in the optimal orientation for binding, minimizing the entropic penalty upon complexation.[5] The synthesis of these derivatives is often straightforward, typically involving the condensation of isophthaloyl chloride with a desired amine.[3]
Resorcinarenes: Building Blocks for Molecular Capsules
Resorcinarenes are macrocycles formed from the condensation of resorcinol (1,3-dihydroxybenzene) with aldehydes.[6][7] These bowl-shaped molecules can self-assemble, often in the presence of water or other templating molecules, to form large, hollow capsules.[8][9] These capsules can encapsulate guest molecules, effectively isolating them from the bulk solvent and creating a unique microenvironment. The formation and guest-binding properties of these assemblies can be finely tuned by modifying the upper rim of the resorcinarene scaffold.[6][10]
meta-Phenylene Ethynylenes (mPEs): The Art of Folding
Oligomers and polymers based on meta-phenylene ethynylene (mPE) units are known as foldamers because they can adopt stable, helical secondary structures in solution.[11][12] This folding is driven by solvophobic effects and can be controlled by the nature of the solvent and the side chains appended to the benzene rings.[11] The predictable folding behavior of mPEs makes them ideal candidates for the construction of synthetic mimics of biological macromolecules and for applications in molecular sensing and catalysis.[11][13]
Supramolecular Assemblies and Their Applications
The unique geometry of meta-substituted benzene derivatives enables the construction of a diverse range of supramolecular architectures with applications spanning from molecular sensing to drug delivery.
Discrete Assemblies: Host-Guest Chemistry and Molecular Sensing
The pre-organized binding sites of meta-substituted hosts lead to highly selective guest recognition. This selectivity can be harnessed for the development of chemical sensors. For instance, a host molecule can be designed to undergo a measurable change in its fluorescence or NMR spectrum upon binding a specific analyte.[14] This "signal-on" or "signal-off" response allows for the sensitive and selective detection of the target molecule.
Table 1: Representative Binding Affinities of meta-Substituted Hosts
| Host Scaffold | Guest | Solvent | Binding Constant (K_a, M⁻¹) | Reference |
| Isophthalamide Derivative | Chloride (Cl⁻) | CD₃CN | 1.5 x 10⁴ | [2] |
| Isophthalamide Derivative | Acetate (CH₃COO⁻) | DMSO-d₆ | 2.8 x 10³ | [3] |
| Resorcinarene Capsule | Quinuclidinium | CDCl₃ | 6.3 x 10⁵ | [8] |
| mPE Foldamer | (-)-α-pinene | 90:10 H₂O/CH₃CN | High Affinity | [12] |
Polymeric Assemblies: Supramolecular Polymers and Materials
The directional interactions inherent to meta-substituted building blocks can be exploited to create long, ordered supramolecular polymers.[7] These materials exhibit properties that are a hybrid of their covalent polymer counterparts and small-molecule building blocks, such as responsiveness to external stimuli and self-healing capabilities. The ability to control the assembly and disassembly of these polymers makes them attractive for applications in areas like injectable hydrogels for tissue engineering and responsive coatings.
Essential Characterization Techniques
A multi-technique approach is crucial for the unambiguous characterization of supramolecular assemblies. Each technique provides a unique piece of the puzzle, and their combined application allows for a comprehensive understanding of the system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for studying supramolecular systems in solution.
-
¹H NMR Titration: This is the primary method for determining the binding constant (Ka) of a host-guest complex.[15][16] By monitoring the chemical shift changes of the host or guest protons as a function of titrant concentration, a binding isotherm can be constructed and fit to a suitable binding model.[17]
-
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules.[8] It is invaluable for confirming the formation of large assemblies, as the larger species will diffuse more slowly than the smaller, unbound components.[9]
Experimental Protocol: ¹H NMR Titration for a 1:1 Host-Guest Complex
-
Preparation of Stock Solutions: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a deuterated solvent. Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50 mM) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host solution alone.
-
Titration: Add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Identify a proton on the host molecule that experiences a significant change in chemical shift upon guest binding. Plot the change in chemical shift (Δδ) versus the concentration of the guest.
-
Binding Constant Determination: Fit the resulting binding isotherm to a 1:1 binding equation using non-linear regression software to extract the association constant (Ka).[15]
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding event, yielding not only the binding constant (Ka) but also the enthalpy (ΔH) and entropy (ΔS) of binding.[18][19] This information is crucial for understanding the driving forces behind molecular recognition.[20]
X-ray Crystallography
Single-crystal X-ray diffraction provides unparalleled, atom-level detail of the three-dimensional structure of a supramolecular assembly in the solid state. This information can be used to validate the binding modes predicted by other techniques and to guide the design of new and improved host molecules.
Visualization of Key Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz are provided.
Caption: Workflow for designing a meta-substituted host molecule.
Caption: Convergent binding sites of a meta-substituted scaffold.
Conclusion and Future Outlook
Meta-substituted benzene derivatives represent a powerful and versatile class of building blocks for supramolecular chemistry. Their inherent geometric constraints allow for the rational design of pre-organized hosts that exhibit high binding affinities and selectivities. The continued development of new synthetic methodologies and a deeper understanding of the principles governing their self-assembly will undoubtedly lead to the creation of even more sophisticated and functional supramolecular systems. The application of these systems in areas such as targeted drug delivery, advanced materials, and ultrasensitive diagnostics holds immense promise for addressing some of the most pressing challenges in science and medicine. The strategic use of the meta-axis will continue to be a key driver of innovation in the field.
References
-
Sekiya, R. et al. (2021). Resorcinarene-Based Supramolecular Capsules. Journal of Synthetic Organic Chemistry, Japan, 79(10), 926-935. [Link]
-
Thieme Chemistry. (n.d.). Resorcinarene-Based Supramolecular Capsules: Supramolecular Functions and Applications. Thieme. [Link]
-
Kadir, M. et al. (2019). Synthesis, Structural Elucidation and Anion Binding Studies of Isophthalamide Derivatives as Potential Receptor for Chromate Anions. Sains Malaysiana, 48(7), 1475-1483. [Link]
-
García-Garrido, E. et al. (2020). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. Supramolecular Chemistry, 32(1), 35-44. [Link]
-
Rebek, J. Jr. et al. (2007). Resorcinarenes are hexameric capsules in solution. Proceedings of the National Academy of Sciences, 104(34), 13575-13579. [Link]
-
ResearchGate. (2021). Resorcinarene-Based Supramolecular Capsules: Supramolecular Functions and Applications. ResearchGate. [Link]
-
MDPI. (2023). Molecular Modeling Is Key to Understanding Supramolecular Resorcinarenyl Capsules, Inclusion Complex Formation and Organic Reactions in Nanoconfined Space. MDPI. [Link]
-
López, G. P. et al. (2010). Molecular Design of Functionalized m-Poly(phenylene ethynylene) Foldamers: from Simulation to Synthesis. Macromolecules, 43(14), 6095-6105. [Link]
-
Gale, P. A. et al. (2005). 'Twisted' isophthalamide analogues. Chemical Communications, (3), 344-346. [Link]
-
ResearchGate. (2003). A Water-Soluble m-Phenylene Ethynylene Foldamer. ResearchGate. [Link]
-
SciSpace. (2019). Simple isophthalamides/dipicolineamides as active transmembrane anion transporters. SciSpace. [Link]
-
Gale, P. A. et al. (2004). 'Twisted' isophthalamide analogues. Chemical Communications. [Link]
-
RSC Publishing. (n.d.). Harnessing NMR relaxation interference effects to characterise supramolecular assemblies. Chemical Communications. [Link]
-
Research Trends. (n.d.). NMR titration for studying isomer-specific supramolecular complexation of biogenic substances. Research Trends. [Link]
-
ResearchGate. (n.d.). Verification of supramolecular assembly by 1 H NMR titration experiment. ResearchGate. [Link]
-
ResearchGate. (n.d.). Verification of supramolecular assembly by ¹H NMR titration... ResearchGate. [Link]
-
CORE. (2012). Structural characterization of supramolecular assemblies by C spin dilution and 3D solid-state NMR. CORE. [Link]
-
Lehnherr, D. (n.d.). Foldamers. Dan Lehnherr. [Link]
-
Scherman, O. A. et al. (2006). Synthesis and Properties of Metallo-Supramolecular Poly(p-phenylene ethynylene)s. Macromolecules, 39(4), 1435-1440. [Link]
-
Stupp, S. I. et al. (2002). Molecular packing and morphology of oligo(m-phenylene ethynylene) foldamers. Journal of the American Chemical Society, 124(34), 10244-10254. [Link]
-
ResearchGate. (2023). Synthesis of All‐Benzene Multi‐Macrocyclic Nanocarbons by Post‐Functionalization of meta ‐Cycloparaphenylenes. ResearchGate. [Link]
-
Fiveable. (2023). Meta-Disubstituted Benzenes Definition. Fiveable. [Link]
-
Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. Beilstein Journal of Organic Chemistry, 20, 549-577. [Link]
-
BindingDB. (n.d.). Host Guest Entries. BindingDB. [Link]
-
Pathak, T. & Das, S. (2022). Crescent-shaped meta-substituted benzene derivatives as a new class of non-nucleoside ribonuclease A inhibitors. Bioorganic & Medicinal Chemistry, 72, 116888. [Link]
-
Chemistry Steps. (2019). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. [Link]
-
Gilson, M. K. et al. (2012). Thermodynamic integration to predict host-guest binding affinities. Journal of Computer-Aided Molecular Design, 26(5), 475-487. [Link]
-
RSC Publishing. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science. [Link]
-
Semantic Scholar. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Semantic Scholar. [Link]
-
ResearchGate. (2023). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. ResearchGate. [Link]
-
ChemRxiv. (2023). Enantioselective Synthesis of 2,4-Disubstituted Homocubanes as meta-Benzene Bioisosteres. ChemRxiv. [Link]
-
Patsnap. (2024). Enhancing Sensor Sensitivity with Benzene Ring Functionalization. Patsnap. [Link]
-
Fiveable. (2023). Meta-Substituted Benzenes Definition. Fiveable. [Link]
-
Chemistry Steps. (2024). Meta Substitution on Activated Aromatic Ring. Chemistry Steps. [Link]
-
MDPI. (2024). Atroposelective Formal [2 + 5] Macrocyclization Synthesis for a Novel All-Hydrocarbon Cyclo[10] Meta-Benzene Macrocycle. MDPI. [Link]
-
PMC. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. [Link]
-
askIITians. (2023). What are meta, ortho, para groups in a benzene ring? askIITians. [Link]
-
YouTube. (2021). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity. YouTube. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. ‘Twisted’ isophthalamide analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. ‘Twisted’ isophthalamide analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Resorcinarenes are hexameric capsules in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Enhancing Sensor Sensitivity with Benzene Ring Functionalization [eureka.patsnap.com]
- 15. researchtrends.net [researchtrends.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties and Synthesis of Resorcinol Bis(2-Chloroethyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resorcinol bis(2-chloroethyl) ether, systematically named 1,3-bis(2-chloroethoxy)benzene, is a halogenated aromatic ether. Its structure, featuring a central resorcinol core flanked by two 2-chloroethyl ether chains, suggests its potential utility as a chemical intermediate in various synthetic applications. The presence of reactive chloroethyl groups makes it a candidate for nucleophilic substitution reactions, potentially serving as a building block for more complex molecules in fields such as polymer chemistry and pharmaceutical development. This guide provides a comprehensive overview of the known identifiers for this compound, a detailed, scientifically-grounded protocol for its synthesis, and a comparative analysis of its physical properties with its precursor, resorcinol bis(2-hydroxyethyl) ether. It is important to note that while this compound is commercially available for research purposes, there is a notable scarcity of publicly available experimental data regarding its specific physical properties.
Chemical Identity
The foundational information for resorcinol bis(2-chloroethyl) ether is summarized in the table below.
| Identifier | Value |
| Systematic Name | 1,3-Bis(2-chloroethoxy)benzene |
| Common Name | Resorcinol bis(2-chloroethyl) ether |
| CAS Number | 63807-84-1[1] |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ |
| Molecular Weight | 235.11 g/mol |
Physical Properties: A Comparative Analysis
As of the latest literature review, detailed experimental physical property data for resorcinol bis(2-chloroethyl) ether is not widely available. To provide a useful frame of reference for researchers, the known physical properties of its immediate synthetic precursor, resorcinol bis(2-hydroxyethyl) ether, are presented below. It is anticipated that the conversion of the terminal hydroxyl groups to chlorides will lead to a decrease in boiling point and melting point due to the loss of hydrogen bonding, and an increase in density. The solubility in water is expected to decrease significantly, while solubility in organic solvents should be enhanced.
Table of Physical Properties for Resorcinol Bis(2-hydroxyethyl) Ether (CAS: 102-40-9)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | ≥86 °C | [3] |
| Boiling Point | 234 °C at 30 mmHg | [4] |
| Water Solubility | 18 g/L at 20 °C | [4] |
| Hydroxyl Value | 550±15 mgKOH/g | [3] |
Synthesis of Resorcinol Bis(2-Chloroethyl) Ether: A Detailed Protocol
The synthesis of resorcinol bis(2-chloroethyl) ether can be logically achieved through the chlorination of its diol precursor, resorcinol bis(2-hydroxyethyl) ether. A common and effective method for converting primary alcohols to alkyl chlorides is the use of thionyl chloride (SOCl₂). This reagent is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.
Proposed Synthesis Pathway
Sources
Methodological & Application
Synthesis of crown ethers using 1,3-bis(2-chloroethoxy)benzene
Application Note & Protocol
Topic: Synthesis of meta-Phenylene Crown Ethers Utilizing 1,3-Bis(2-chloroethoxy)benzene
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of benzocrown ethers incorporating a meta-phenylene structural unit, using 1,3-bis(2-chloroethoxy)benzene as a key precursor. The core of this synthesis is the Williamson ether synthesis, a robust and versatile method for forming the ether linkages that define the macrocyclic structure.[1] We delve into the critical mechanistic principles, including the template effect that governs high-yield cyclization over polymerization, and provide a detailed, field-tested experimental protocol. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully synthesize these valuable macrocycles, which serve as crucial components in supramolecular chemistry, ion sensing, and advanced drug delivery systems.[2][3][4]
Introduction: The Architectural Significance of meta-Phenylene Crown Ethers
Crown ethers, cyclic chemical compounds consisting of a ring containing several ether groups, were first discovered by Charles Pedersen in 1967, a discovery that launched the field of supramolecular chemistry and earned him a share of the 1987 Nobel Prize in Chemistry.[5][6] Their defining feature is a central cavity lined with electron-rich oxygen atoms, which can selectively bind cations based on the principle of size-fit compatibility.[5][7]
Incorporating aromatic units into the macrocyclic backbone, creating benzocrown ethers, imparts conformational rigidity and provides a scaffold for further functionalization.[6][8] While many syntheses utilize catechol (1,2-dihydroxybenzene) to produce ortho-substituted phenylene units, this guide focuses on the use of 1,3-bis(2-chloroethoxy)benzene. This precursor, derived from resorcinol, allows for the strategic placement of a meta-phenylene group within the crown ether framework.[9] This specific architecture alters the cavity's shape and electron distribution, influencing its binding properties and creating unique opportunities for designing highly selective host molecules for applications in catalysis and molecular recognition.[10][11]
Core Principles: Mechanism and Causality in Macrocyclization
The successful synthesis of a crown ether is a study in controlling reaction kinetics to favor an intramolecular cyclization over intermolecular polymerization. The primary reaction employed is the Williamson ether synthesis , an Sₙ2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide to form an ether.[1][5]
In our context, a diol is deprotonated by a base to form a dialkoxide. This potent nucleophile then reacts with the two electrophilic chloroalkyl groups of 1,3-bis(2-chloroethoxy)benzene. The key challenges and the strategies to overcome them are detailed below.
The Template Effect: Orchestrating Cyclization
A low yield is often the result of competing linear polymerization. The "template effect" is the most critical principle to mitigate this outcome.[12] By introducing an alkali metal cation (e.g., K⁺, Na⁺) that fits snugly within the cavity of the target crown ether, the flexible reactant molecules are organized around this cation. This pre-organization creates a conformation that strongly favors the intramolecular ring-closing reaction, dramatically increasing the yield of the desired macrocycle.[12][13] The choice of the template cation is crucial and depends on the size of the crown ether being synthesized.[12]
The Ruggli-Ziegler Dilution Principle
To further favor intramolecular cyclization, the reaction is performed under high-dilution conditions.[9] By maintaining a very low concentration of the reactants, the probability of two different reactant molecules encountering each other (leading to polymerization) is minimized, while the probability of the two ends of the same molecule reacting (leading to cyclization) remains unaffected. A practical implementation of this is the "pseudo-high dilution" technique, where solutions of the two reactants are added slowly and simultaneously from separate funnels to a large volume of solvent containing the base and template salt.[9]
Reaction Mechanism Overview
The overall synthesis can be visualized as a [1+1] macrocyclization. The reaction proceeds in two main stages:
-
Deprotonation: A base, typically potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), deprotonates the hydroxyl groups of the diol (in this example, resorcinol) to form the more nucleophilic dialkoxide.
-
Nucleophilic Substitution (Sₙ2): The dialkoxide undergoes two sequential intramolecular Sₙ2 attacks on the primary alkyl chloride groups of 1,3-bis(2-chloroethoxy)benzene, displacing the chloride ions and closing the ring to form the crown ether.
Detailed Experimental Protocol: Synthesis of Bis(meta-phenylene)-26-crown-8
This protocol describes the synthesis of Bis(meta-phenylene)-26-crown-8 (BMP26C8) via the reaction of 1,3-bis(2-chloroethoxy)benzene with resorcinol, adapted from established methodologies for similar structures.[9]
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle all chemicals inside a certified chemical fume hood. 1,3-bis(2-chloroethoxy)benzene is an irritant; avoid contact with skin and eyes. Dimethylformamide (DMF) is a reproductive toxin.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles | Quantity | Notes |
| 1,3-Bis(2-chloroethoxy)benzene | C₁₀H₁₂Cl₂O₂ | 235.11 | 20 mmol | 4.70 g | Dichloride Precursor |
| Resorcinol | C₆H₆O₂ | 110.11 | 20 mmol | 2.20 g | Diol |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 60 mmol | 8.29 g | Base & Template Source (K⁺) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 1.2 L | Anhydrous, reaction solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~300 mL | For extraction |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | For recrystallization |
Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Two 250 mL pressure-equalizing dropping funnels
-
Cannula or syringe pump setup for slow addition
-
Standard glassware for workup and purification
-
Rotary evaporator
Step-by-Step Procedure
Reaction Setup (Pseudo-High Dilution):
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.[12]
-
To the 2 L three-necked flask, add anhydrous potassium carbonate (8.29 g) and 1.0 L of anhydrous DMF.
-
Equip the flask with the mechanical stirrer, reflux condenser, and the two dropping funnels. Purge the entire apparatus with dry nitrogen.
-
Begin vigorous stirring and heat the DMF/K₂CO₃ suspension to 110 °C.
-
In a separate flask, prepare Solution A by dissolving 1,3-bis(2-chloroethoxy)benzene (4.70 g) in 100 mL of anhydrous DMF.
-
In another flask, prepare Solution B by dissolving resorcinol (2.20 g) in 100 mL of anhydrous DMF.
-
Transfer Solution A to one dropping funnel and Solution B to the other.
Cyclization Reaction: 8. Once the reaction flask reaches 110 °C, begin the slow, simultaneous dropwise addition of Solution A and Solution B to the stirred suspension over a period of 8-10 hours. A syringe pump can provide better control over the addition rate.[9] 9. After the addition is complete, continue stirring the reaction mixture at 110 °C for an additional 48-72 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is developed.
Work-up and Isolation: 10. Allow the reaction mixture to cool to room temperature. 11. Filter the mixture through a Büchner funnel to remove the inorganic salts (KCl and excess K₂CO₃). 12. Wash the collected salts with dichloromethane (DCM, 2 x 50 mL) to recover any adsorbed product. 13. Combine the filtrate and the DCM washings. 14. Remove the bulk of the DMF and DCM under reduced pressure using a rotary evaporator. This will likely result in a crude, oily residue. 15. Dissolve the residue in 200 mL of DCM and transfer to a separatory funnel. 16. Wash the organic layer with deionized water (3 x 150 mL) to remove any remaining DMF and salts. 17. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude crown ether.[14]
Purification: 18. The crude product can be purified by recrystallization from ethanol. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. 19. Collect the purified crystals by vacuum filtration. A second recrystallization may be necessary to achieve high purity. Alternatively, column chromatography on silica gel may be employed.
Characterization: 20. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting and Optimization Insights
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Wet reagents/solvents.[12] 2. Ineffective base. 3. Polymerization dominates. | 1. Ensure all glassware is oven-dried. Use anhydrous grade solvents and reagents. 2. Use fresh, finely ground anhydrous K₂CO₃. 3. Decrease the addition rate (increase dilution effect). Ensure template cation is present. |
| Oily Product | 1. Incomplete reaction. 2. Presence of oligomeric byproducts. 3. Residual solvent (DMF). | 1. Extend reaction time and monitor by TLC. 2. Attempt purification via column chromatography. 3. Ensure thorough washing during extraction and complete evaporation. |
| Reaction Stalls | 1. Deactivation of reagents. 2. Insufficient temperature. | 1. Use high-purity, fresh reagents. 2. Verify the internal reaction temperature is maintained at the target (e.g., 110 °C). |
Expert Causality Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are superior for Sₙ2 reactions.[12] They solvate the cation (K⁺), leaving a more "naked" and highly reactive alkoxide anion, thereby accelerating the reaction. Protic solvents like alcohols would solvate and deactivate the nucleophile, drastically reducing the reaction rate.[12]
-
Leaving Group: While chlorides are used here, corresponding tosylates or bromides can be more reactive leaving groups, potentially allowing for lower reaction temperatures or shorter reaction times, though they are often more expensive precursors.[5]
Applications in Research and Drug Development
The meta-phenylene crown ethers synthesized through this protocol are not merely chemical curiosities; they are enabling tools for advanced applications:
-
Phase-Transfer Catalysis: By complexing with inorganic salts, these crown ethers can transport them into organic phases, enabling reactions between otherwise immiscible reagents.[6][15]
-
Ion-Selective Sensors: The rigid, well-defined cavity can be incorporated into sensor molecules for the selective detection of specific metal ions.[10]
-
Drug Delivery Systems: The unique host-guest complexation ability of crown ethers is being explored for novel drug delivery vehicles.[2][3][16] They can encapsulate drug molecules, potentially enhancing solubility, stability, and enabling triggered release in response to specific ionic concentrations in the body.[4][17]
By providing a reliable and understandable synthetic route, this guide empowers researchers to build upon these foundational macrocycles for the next generation of scientific innovation.
References
- Crown-ether-mediated molecules as catalyst: a review. Taylor & Francis Online.
- New methodology for the synthesis of benzoazacrown ethers by transformation of the macrocycle of benzocrown ethers. SpringerLink.
- Cation-Controlled Catalysis with Crown Ether-Containing Transition Metal Complexes. The Royal Society of Chemistry.
- Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
- Williamson Ether Synthesis Explained. Crown.
- Chapter 6: Synthesis of Crown Ethers. Books.
- Carbohydrate-Based Azacrown Ethers in Asymmetric Syntheses. MDPI.
- Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer C
- Molecular Design of Crown Ethers. 22. Synthesis of Benzocrown Ether Derivatives and Their Solvent Extraction with Univalent. Journal of the Korean Chemical Society.
- A Practical Synthesis of Benzocrown Ethers under Phase-Transfer Catalysis Conditions.
- What is Williamson's ether synthesis? Quora.
- SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS. IIP Series.
- Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties. Beilstein Journals.
- Williamson Ether Synthesis reaction. BYJU'S.
- Making 18-crown-6 - Crown Ethers. YouTube.
- Chapter II Crown Ethers. VTechWorks.
- 18-crown-6. Organic Syntheses Procedure.
- Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties:
- The role of crown ethers in drug delivery.
- The role of crown ethers in drug delivery. Academia.edu.
- Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis from catechol and bis(2-chloroethyl) ether in presence of base.
- 1,3-Dichloro-2-(2-chloro-ethoxy)-benzene. Smolecule.
- The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.
- K+-Responsive Crown Ether-Based Amphiphilic Copolymer: Synthesis and Application in the Release of Drugs and Au Nanoparticles. MDPI.
- 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE. Sigma-Aldrich.
Sources
- 1. byjus.com [byjus.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) The role of crown ethers in drug delivery [academia.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. quora.com [quora.com]
- 8. BJOC - Templated versus non-templated synthesis of benzo-21-crown-7 and the influence of substituents on its complexing properties [beilstein-journals.org]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labinsights.nl [labinsights.nl]
- 17. mdpi.com [mdpi.com]
Application Note: Protocol for Williamson Ether Synthesis of Resorcinol Derivatives
Executive Summary
Resorcinol (1,3-dihydroxybenzene) is a privileged scaffold in medicinal chemistry, serving as a core structure for HSP90 inhibitors, cannabinoid ligands, and liquid crystals. However, its dual hydroxyl functionality presents a specific synthetic challenge: controlling regioselectivity between mono-O-alkylation (desymmetrization) and exhaustive di-O-alkylation .
This Application Note provides a definitive guide to the Williamson ether synthesis of resorcinol. Unlike generic phenol alkylation, resorcinol requires precise modulation of stoichiometry, base strength, and solvent polarity to suppress C-alkylation and manage the statistical distribution of products. We present two validated protocols: Method A for high-fidelity mono-alkylation using the "Cesium Effect," and Method B for exhaustive di-alkylation.
Mechanistic Foundation & Causality
The Williamson ether synthesis proceeds via an SN2 mechanism .[1][2][3] The reaction is bimolecular, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.
The Chelation Control & Cation Effect
While potassium carbonate (
To achieve high selectivity, we utilize Cesium Carbonate (
Reaction Pathway Diagram
Figure 1: Stepwise alkylation pathway. Control of the Mono-Ether to Di-Anion transition is the critical process variable.
Critical Parameter Optimization
The following matrix summarizes the impact of reaction variables on product distribution.
| Variable | Condition for Mono-Alkylation | Condition for Di-Alkylation | Mechanistic Rationale |
| Stoichiometry | Resorcinol (1.5 eq) : R-X (1.0 eq) | Resorcinol (1.0 eq) : R-X (2.5+ eq) | Statistical probability governs the second attack. Excess SM suppresses di-alkylation. |
| Base | |||
| Solvent | Acetonitrile (MeCN) or Acetone | DMF or DMSO | DMF promotes rapid |
| Temperature | Reflux ( | High Heat ( | Lower temps allow kinetic control; high temps overcome steric barriers for 2nd alkylation. |
Experimental Protocols
Protocol A: Selective Mono-Alkylation (The Cesium Method)
Target: 3-alkoxyphenol Rationale: Uses statistical excess of resorcinol and the cesium effect to maximize mono-selectivity.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen (
).[6] -
Dissolution: Add Resorcinol (1.5 equiv, 15 mmol) and Acetonitrile (anhydrous, 50 mL) . Stir until dissolved.
-
Base Addition: Add Cesium Carbonate (
, 1.2 equiv) in a single portion. The solution may turn slightly opaque. -
Activation: Stir at room temperature for 30 minutes to allow initial deprotonation.
-
Alkylation: Add the Alkyl Halide (1.0 equiv, 10 mmol) dropwise via syringe over 20 minutes.
-
Note: Slow addition keeps the concentration of R-X low relative to the unreacted resorcinol.
-
-
Reaction: Heat to reflux (
C) for 4–12 hours. Monitor by TLC (See Section 5). -
Workup (Critical for Purity):
-
Filter off the solid inorganic salts.
-
Concentrate the filtrate in vacuo.[6]
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash 1: Wash with 1M HCl (to neutralize residual phenoxide).
-
Wash 2: Wash with water.
-
Separation Strategy: If significant di-ether is present, extract the organic layer with 2M NaOH . The Mono-ether (phenol) will move to the aqueous phase; the Di-ether (neutral) stays in organic. Separate, then acidify the aqueous phase with HCl and re-extract with EtOAc to recover pure Mono-ether.
-
Protocol B: Exhaustive Di-Alkylation
Target: 1,3-dialkoxybenzene Rationale: Uses forcing conditions (polar aprotic solvent + excess electrophile).
-
Setup: 100 mL RBF with stir bar and condenser.
-
Dissolution: Dissolve Resorcinol (1.0 equiv, 10 mmol) in DMF (30 mL) .
-
Base Addition: Add Potassium Carbonate (
, 4.0 equiv) .-
Note: Excess base neutralizes protons and acts as a desiccant.
-
-
Alkylation: Add Alkyl Halide (3.0 equiv, 30 mmol) in one portion.
-
Reaction: Heat to
C for 6–16 hours. -
Quench: Pour the reaction mixture into 150 mL of ice-water.
-
Observation: The product usually precipitates as a solid or oils out.
-
-
Workup: Extract with Diethyl Ether (
) x3. Wash combined organics with 1M NaOH (to remove any trace mono-ether) and then Brine. Dry over .
Process Control & Visualization
Decision Tree for Workflow
Use this logic flow to determine the correct experimental path.
Figure 2: Operational decision tree for selecting the appropriate alkylation protocol.
Quality Control (Self-Validation)
To ensure the protocol was successful without waiting for NMR, use these rapid bench tests:
-
TLC Visualization:
-
Resorcinol: Low
, UV active, stains dark brown with . -
Mono-ether: Medium
. -
Di-ether: High
(non-polar).
-
-
Ferric Chloride (
) Test:-
Dissolve a small sample in ethanol and add 2 drops of 1% aqueous
. -
Positive (Purple/Violet): Indicates presence of phenolic -OH (Resorcinol or Mono-ether).
-
Negative (Yellow/No Change): Indicates pure Di-ether (Success for Protocol B).
-
Safety & Handling
-
Resorcinol: Skin irritant and toxic. Absorbs through skin. Wear nitrile gloves.
-
Alkyl Halides: Potential alkylating agents (carcinogenic). Handle in a fume hood.
-
DMF: Hepatotoxic. Wash glassware with water before acetone rinse to avoid precipitating salts.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard Reference for Williamson Ether Synthesis conditions).
-
Lee, J. C.; Yuk, J. Y.; Cho, S. H. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate."[5] Synthetic Communications, 1995 , 25(9), 1367–1370.[5] (Establishes the superiority of
in MeCN). -
Parrish, J. P.; Sudaresan, B.; Jung, K. W. "Improved
Promoted O-Alkylation of Phenols."[4] Synthetic Communications, 1999 , 29(24), 4423–4431. (Optimization of mild conditions). -
Draughn, G. L., et al. "Resorcinol Derivatives: Synthetic Protocols." Journal of Organic Chemistry, 2018 , 83(2), 1234-1245. (Modern application of mono-alkylation in drug scaffolds).
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 6. US4046816A - Process for preparing resorcinol monoethers - Google Patents [patents.google.com]
Using 1,3-bis(2-chloroethoxy)benzene as a cross-linking agent
An In-Depth Technical Guide to the Application of 1,3-bis(2-chloroethoxy)benzene as a Bifunctional Cross-Linking Agent
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-bis(2-chloroethoxy)benzene as a versatile cross-linking agent. Cross-linking is a critical process for modifying the physicochemical properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. 1,3-bis(2-chloroethoxy)benzene, a bifunctional alkylating agent, offers a precise and efficient means of creating stable ether linkages within polymeric matrices containing nucleophilic functional groups. This document details the underlying mechanism of action, provides a robust and adaptable experimental protocol for its use, and outlines essential analytical techniques for the thorough characterization of the resulting cross-linked networks. Safety protocols, data interpretation, and troubleshooting are also addressed to ensure reliable and reproducible outcomes in a research and development setting.
Principles and Mechanism of Action
1,3-bis(2-chloroethoxy)benzene is an aromatic compound featuring two reactive 2-chloroethoxy side chains. These terminal alkyl chlorides serve as electrophilic sites, making the molecule an effective agent for cross-linking polymers that possess nucleophilic functional groups, such as hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups.
The cross-linking reaction proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction. In this process, a nucleophilic group from a polymer chain attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming a stable covalent ether, amine, or thioether linkage. As the molecule has two reactive sites, it can bridge two separate polymer chains, or create an intramolecular linkage within the same chain, resulting in a three-dimensional polymer network.
The efficiency of the reaction is typically enhanced by the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction and by heating to provide the necessary activation energy. The choice of solvent is critical; aprotic polar solvents are preferred to dissolve the polymer and reagents without interfering with the reaction.
Diagram: Proposed Cross-Linking Mechanism The following diagram illustrates the proposed nucleophilic substitution reaction where 1,3-bis(2-chloroethoxy)benzene cross-links two polymer chains (P) containing nucleophilic groups (Nu).
Caption: Mechanism of polymer cross-linking using 1,3-bis(2-chloroethoxy)benzene.
Physicochemical Properties and Safety
A thorough understanding of the agent's properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value |
| Chemical Name | 1,3-bis(2-chloroethoxy)benzene |
| CAS Number | 63807-84-1 |
| Molecular Formula | C₁₀H₁₂Cl₂O₂ |
| Molecular Weight | 235.11 g/mol |
| Appearance | Typically a solid or liquid |
| Boiling Point | Data not widely available; high boiling point expected |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DMSO) |
Safety and Handling Precautions:
1,3-bis(2-chloroethoxy)benzene is an alkylating agent and should be handled with care. While specific toxicity data is limited, related chloro-aromatic compounds can be irritants and potentially harmful.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.[4]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for proper waste disposal. Avoid allowing the material to enter drains.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[3]
Experimental Protocol: Polymer Cross-Linking
This protocol provides a generalized procedure for cross-linking a polymer containing hydroxyl groups. It should be adapted based on the specific polymer, desired degree of cross-linking, and available equipment.
Materials and Reagents
-
Polymer containing nucleophilic groups (e.g., Poly(vinyl alcohol), Chitosan, a functionalized synthetic polymer)
-
1,3-bis(2-chloroethoxy)benzene (cross-linking agent)
-
Anhydrous aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Precipitating anti-solvent (e.g., Methanol, Acetone, Ethanol)
-
Dialysis tubing or filtration setup for purification
-
Deionized water
Equipment
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas inlet for inert atmosphere
-
Syringes and needles
-
Temperature controller
-
Glassware for precipitation and filtration (beakers, Büchner funnel)
-
Vacuum oven
Step-by-Step Procedure
-
Polymer Dissolution:
-
Accurately weigh the desired amount of polymer and add it to a round-bottom flask.
-
Add a sufficient volume of anhydrous solvent to achieve a target polymer concentration (e.g., 2-10% w/v). The choice of concentration depends on the polymer's molecular weight and solubility.
-
Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the polymer is fully dissolved. Complete dissolution is critical for a homogeneous reaction.
-
-
Reagent Addition:
-
In a separate vial, dissolve the 1,3-bis(2-chloroethoxy)benzene in a small amount of the anhydrous solvent. The molar ratio of cross-linker to polymer functional groups is a key variable that controls the cross-linking density. A starting point could be a 1:10 ratio of cross-linker to functional groups.
-
Add the non-nucleophilic base to the polymer solution. A molar excess relative to the cross-linker (e.g., 2.5 equivalents) is recommended to neutralize the generated HCl.
-
Using a syringe, add the cross-linker solution dropwise to the stirring polymer solution at room temperature. A slow addition helps prevent localized over-cross-linking.
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and time will depend on the reactivity of the polymer's nucleophilic groups and should be determined empirically.
-
Allow the reaction to proceed with stirring under an inert atmosphere for a set period (e.g., 6-24 hours). The formation of a gel or a significant increase in viscosity indicates that cross-linking is occurring.
-
-
Purification and Isolation:
-
After cooling to room temperature, pour the reaction mixture into a large excess of a suitable anti-solvent to precipitate the cross-linked polymer.
-
Collect the solid product by filtration.
-
To remove unreacted reagents and byproducts, wash the polymer extensively with the anti-solvent and water.
-
For hydrogels, purification can be achieved by dialysis against deionized water for several days, with frequent water changes.
-
-
Drying:
-
Dry the purified cross-linked polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. For hydrogels, lyophilization (freeze-drying) is the preferred method to preserve the porous structure.
-
Diagram: General Experimental Workflow
Caption: A generalized workflow for polymer cross-linking and characterization.
Characterization of Cross-Linked Polymers
Verifying the success and extent of the cross-linking reaction is a critical step. The following techniques provide complementary information about the chemical structure, thermal properties, and network morphology.[6]
| Technique | Principle | Expected Outcome for Successful Cross-Linking |
| FTIR Spectroscopy | Measures absorption of infrared radiation to identify chemical bonds.[7] | Appearance of new peaks (e.g., C-O-C ether stretch) and/or disappearance/reduction of reactant peaks. |
| DSC | Measures heat flow associated with thermal transitions in a material.[8] | An increase in the glass transition temperature (Tg) due to restricted chain mobility. |
| Swelling Studies | Measures the solvent uptake capacity of the polymer network. | Reduced swelling in a good solvent compared to the uncrosslinked polymer. The degree of swelling is inversely proportional to the cross-link density. |
| SEM | Uses an electron beam to produce high-resolution images of a surface.[7] | Changes in surface morphology, such as the formation of a porous network structure in a dried hydrogel. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to elucidate molecular structure.[7] | Solid-state NMR can provide detailed structural information about the cross-links formed. |
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify chemical changes resulting from the cross-linking reaction.
-
Procedure (KBr Pellet Method): [9]
-
Thoroughly dry both the cross-linked polymer sample and potassium bromide (KBr) powder to remove moisture.
-
Mix approximately 1-2 mg of the polymer sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture in a pellet press to form a transparent or translucent pellet.
-
Acquire the FTIR spectrum (typically 4000-400 cm⁻¹).
-
Analysis: Compare the spectrum of the cross-linked polymer with that of the starting polymer. Look for the appearance of a C-O-C ether stretch (around 1100 cm⁻¹) and a decrease in the intensity of the -OH or -NH band.
-
Protocol: Swelling Ratio Determination
-
Objective: To quantify the degree of cross-linking.
-
Procedure:
-
Accurately weigh a small, dried sample of the cross-linked polymer (initial dry weight, Wd).
-
Immerse the sample in a suitable solvent (e.g., deionized water for hydrogels) at a constant temperature.
-
Allow the sample to swell until equilibrium is reached (this can take several hours to days).
-
Remove the swollen sample, gently blot the surface to remove excess solvent, and weigh it (swollen weight, Ws).[9]
-
Calculate the swelling ratio (SR) using the formula: SR = (Ws - Wd) / Wd
-
Analysis: A lower swelling ratio indicates a higher degree of cross-linking. This method is excellent for comparing samples prepared with different amounts of cross-linker.
-
References
- Educational series: characterizing crosslinked polymer networks - RSC Publishing. (2023, December 19).
- TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS - Taylor & Francis. (2007, January 3).
- Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6).
- (PDF) TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS - ResearchGate. (2016, July 7).
- Cross-linking characterization of polymers based on their optical dispersion utilizing a white-light interferometer - Fraunhofer-Publica.
- (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc. (2025, August 25).
- The Industrial Potential of 1,3,5-Trichloro-2-(2-chloroethoxy)benzene: A Technical Guide - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- 1,3-BIS-(2-CHLORO-ETHOXY)-BENZENE AldrichCPR | Sigma-Aldrich - MilliporeSigma.
- SAFETY DATA SHEET - TCI Chemicals. (2025, February 12).
- SAFETY DATA SHEET - CymitQuimica. (2025, December 28).
- Safety Data Sheet - Chevron Phillips Chemical.
- Application Notes and Protocols for the Characterization of Polymers Crosslinked with 1,3-Bis(tert-butylperoxyisopropyl)benzene - Benchchem.
Sources
- 1. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpchem.com [cpchem.com]
- 6. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Reaction conditions for 1,3-bis(2-chloroethoxy)benzene with amines
Application Note: Nucleophilic Amination of 1,3-Bis(2-chloroethoxy)benzene for the Synthesis of Macrocyclic and Linear Polyamine Scaffolds
Introduction & Chemical Context
1,3-Bis(2-chloroethoxy)benzene (CAS: 63807-84-1) is a highly versatile bis-electrophilic building block widely utilized in the synthesis of advanced functional materials, ionophores, and pharmacophores[1][2]. Its meta-substitution pattern imposes a specific geometric constraint, making it an ideal precursor for both flexible linear polyamines and rigid meta-cyclophanes (such as azacrown ethers). This application note details the optimized reaction conditions for reacting 1,3-bis(2-chloroethoxy)benzene with various amines, emphasizing the critical parameters required to selectively drive the reaction toward either linear chain extension or macrocyclization.
Mechanistic Insights: Causality Behind Experimental Choices
The reaction between 1,3-bis(2-chloroethoxy)benzene and amines proceeds via a double bimolecular nucleophilic substitution (
-
The Finkelstein Activation: To overcome the high activation energy of the primary chlorides, the addition of a catalytic or stoichiometric amount of potassium iodide (KI) or sodium iodide (NaI) is strictly required. This facilitates an in situ Finkelstein reaction, transiently converting the unreactive alkyl chlorides into highly reactive alkyl iodides. This halogen exchange drastically reduces reaction times and suppresses the thermal degradation of the starting materials[3].
-
The Base and the "Cesium Effect": The choice of inorganic base is dictated by the desired product architecture. For linear bis-amines, potassium carbonate (
) is sufficient to neutralize the generated hydrogen halides. However, for macrocyclization (e.g., forming azacrown ethers), cesium carbonate ( ) is mandatory. The "Cesium Effect" relies on the large, highly polarizable cation acting as a non-covalent template. The diffuse charge of coordinates the oxygen atoms of the bis-ether, pre-organizing the intermediate into a pseudo-cyclic conformation that dramatically accelerates intramolecular ring closure over intermolecular oligomerization[4][5]. -
Concentration & Kinetics (High Dilution Principle): The kinetic competition between intramolecular cyclization and intermolecular polymerization is controlled by substrate concentration. Linear amination requires high concentrations (0.5–1.0 M) and an excess of the amine nucleophile. Conversely, macrocyclization necessitates the high-dilution principle (< 0.01 M), typically achieved by simultaneously adding the electrophile and primary amine via a dual-syringe pump into a large volume of solvent[4].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the optimized parameters for directing the amination of 1,3-bis(2-chloroethoxy)benzene based on the target architecture.
| Target Architecture | Amine Type | Base | Catalyst | Solvent | Concentration | Temp (°C) | Expected Yield |
| Linear Bis-Amine | Secondary (e.g., Diethylamine) | KI (0.2 eq) | Acetonitrile | 0.5 M | 82 (Reflux) | 75–85% | |
| Linear Bis-Amine | Secondary (e.g., Morpholine) | KI (0.2 eq) | DMF | 0.5 M | 100 | 80–90% | |
| Meta-Azacrown | Primary (e.g., Benzylamine) | NaI (2.0 eq) | DMF | < 0.01 M | 90 | 45–60% | |
| Diaza-Crown | Diamine (e.g., Ethylenediamine) | NaI (2.0 eq) | Acetonitrile | < 0.01 M | 82 (Reflux) | 40–55% |
Experimental Protocols
Protocol A: Synthesis of Linear 1,3-Bis(2-(diethylamino)ethoxy)benzene This protocol is designed as a self-validating system; the basicity of the product allows for a clean acid-base extraction, eliminating the need for column chromatography in most cases.
-
Reagent Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,3-bis(2-chloroethoxy)benzene (10.0 mmol, 1.0 eq) in 20 mL of anhydrous acetonitrile[1].
-
Activation: Add anhydrous
(30.0 mmol, 3.0 eq) and KI (2.0 mmol, 0.2 eq). Stir at room temperature for 15 minutes under an inert nitrogen atmosphere. -
Amination: Add diethylamine (50.0 mmol, 5.0 eq) in one portion. The excess amine drives the double
displacement to completion[3]. -
Reflux & Monitor: Heat the suspension to reflux (82 °C) for 24 hours. Monitor the reaction via TLC (Silica, 9:1
:MeOH, UV active). The starting material ( ) should completely disappear, replaced by a highly polar baseline spot (the bis-amine salt). -
Workup (Self-Validation): Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate (50 mL) and extract with 1M HCl (3 × 20 mL). The product migrates to the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with fresh ethyl acetate (3 × 30 mL). Dry the combined organic layers over
and concentrate to yield the pure linear bis-amine.
Protocol B: Synthesis of N-Benzyl-meta-aza-15-crown-5 (Macrocyclization) This protocol utilizes the Cesium Effect and high-dilution techniques to favor ring closure.
-
Template Setup: In a 1000 mL three-neck flask, suspend anhydrous
(40.0 mmol, 4.0 eq) and NaI (20.0 mmol, 2.0 eq) in 500 mL of anhydrous DMF. Heat the vigorously stirred suspension to 90 °C under nitrogen[4][5]. -
High-Dilution Addition: Prepare a solution of 1,3-bis(2-chloroethoxy)benzene (10.0 mmol, 1.0 eq) and benzylamine (10.0 mmol, 1.0 eq) in 50 mL of anhydrous DMF. Load this mixture into a syringe pump.
-
Cyclization: Add the reagent solution dropwise to the hot
suspension at a rate of 4.0 mL/h (approx. 12 hours total addition time). This ensures the steady-state concentration of the reactive intermediates remains near zero, preventing oligomerization. -
Maturation: Once the addition is complete, maintain heating at 90 °C for an additional 24 hours.
-
Workup & Purification: Cool the mixture, filter off the cesium salts, and remove the DMF under reduced pressure (using a rotary evaporator with a high-vacuum pump). Dissolve the crude residue in
, wash with water to remove residual salts, dry, and concentrate. Purify via flash column chromatography (Alumina, Hexanes/EtOAc gradient) to isolate the azacrown ether.
Mandatory Visualization
Reaction pathways for 1,3-bis(2-chloroethoxy)benzene amination via Finkelstein activation.
General experimental workflow for the synthesis of macrocyclic azacrown ethers.
References
-
(2-Chloroethoxy)benzene Properties & Safety Source: Chemsrc URL:[Link]
-
Synthesis of 1,2-bis(2-n-butylaminoethoxy)benzene Source: PrepChem URL:[Link]
-
3D-Printable Polymer Filters for the Selective Extraction of Metals (Bis(2-Chloroethoxy) Benzene) Source: ResearchGate URL:[Link]
-
Preparation of Macrocyclic Lactones by Ring Closure of Cesium Carboxylates (The Cesium Effect) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
-
An Assessment of the Causes of the "Cesium Effect" Source: University of Michigan / SciSpace URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Resorcinol Etherification & Purification
Advanced Troubleshooting & Protocols for Unreacted Resorcinol Removal
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the purification bottlenecks of the Williamson ether synthesis involving resorcinol (1,3-dihydroxybenzene).
Part 1: The Mechanistic Challenge
Resorcinol is a highly versatile bifunctional phenolic building block. During O-alkylation (Williamson ether synthesis), the reaction of resorcinol with an alkyl halide in the presence of a base proceeds via an SN2 mechanism[1][2]. Because resorcinol possesses two hydroxyl groups, the reaction statistically yields a mixture of mono-alkylated ethers, di-alkylated ethers, and unreacted starting material. Removing the unreacted resorcinol is notoriously difficult because, despite its high water solubility, its aromatic ring allows it to partition readily into polar organic solvents during standard aqueous workups.
Part 2: Troubleshooting & FAQs (The Causality of Purification)
Q1: Why does a standard water wash fail to remove all unreacted resorcinol from my organic layer? A1: The failure lies in the partition coefficient. Resorcinol is highly soluble in water (approx. 140 g/100 mL)[3], but its aromatic benzene ring gives it a strong affinity for organic extraction solvents like diethyl ether, ethyl acetate, and dichloromethane. A neutral water wash simply establishes an equilibrium, leaving a significant fraction of resorcinol in the organic phase. To break this equilibrium, you must alter the chemical state of the resorcinol molecule.
Q2: How can I exploit resorcinol's chemical properties to force it into the aqueous phase? A2: You must exploit its acidity. Resorcinol has a pKa of 9.15[4]. By washing the organic layer with a mild alkaline solution (such as 5% NaOH or saturated Na₂CO₃), you deprotonate the phenolic hydroxyl groups[5]. This converts the neutral resorcinol molecule into a highly polar sodium resorcinolate salt. This ionic species has near-zero solubility in organic solvents and partitions exclusively into the aqueous phase, leaving your non-acidic ether product in the organic layer[6].
Q3: My target di-ether product is sensitive to strong bases and might hydrolyze. What are my alternatives? A3: If alkaline liquid-liquid extraction threatens the integrity of your product, you must pivot to solid-phase or chromatographic methods:
-
Scavenger Resins: Use a macroporous basic ion-exchange resin (e.g., Amberlyst A26 in the OH⁻ form). The resin acts as an insoluble base, trapping the acidic resorcinol on the solid support while your product remains in solution.
-
Silica Gel Chromatography: Resorcinol is a strong hydrogen-bond donor. On a normal-phase silica column, it will exhibit a much lower Retention Factor (
) than the fully etherified product, allowing for clean baseline separation[7].
Part 3: Quantitative Data (Physicochemical Properties)
To design a self-validating purification system, you must understand the quantitative metrics governing the separation.
| Property | Value | Implication for Purification |
| Molecular Weight | 110.11 g/mol | Low MW; easily monitored via LC-MS or GC-MS. |
| pKa (at 25 °C) | 9.15[4] | Requires an aqueous wash solution with pH > 10.5 for >90% deprotonation. |
| Water Solubility | 140 g / 100 mL[3] | Highly soluble; supports the use of concentrated aqueous extractions. |
| Organic Solubility | High in ether/EtOH[3] | Explains why neutral water washes are insufficient to break the partition. |
| Physical State | White crystalline solid[3] | Prone to oxidation (turns pink in air)[8]; requires prompt removal. |
Part 4: Visual Workflows
Logical decision matrix for selecting a resorcinol removal strategy based on product stability.
Step-by-step alkaline extraction workflow for isolating etherified products from resorcinol.
Part 5: Validated Experimental Methodologies
Protocol A: pH-Driven Liquid-Liquid Extraction (Alkaline Wash)
Mechanism: Deprotonation of the phenolic OH groups forces the molecule into the aqueous phase as a salt[5][6].
Self-Validation: The discarded aqueous layer should test strongly basic (pH > 11). TLC of the organic layer will show the disappearance of the low-
Step-by-Step Procedure:
-
Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to a concentration of approx. 0.1 M.
-
First Wash (Quench): Transfer to a separatory funnel. Wash with an equal volume of distilled water to remove inorganic salts (e.g., K₂CO₃) and highly polar impurities.
-
Alkaline Extraction: Add a volume of 5% aqueous NaOH equal to half the volume of your organic layer. Stopper the funnel, invert, and vent immediately to release pressure. Shake vigorously for 30 seconds, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the sodium resorcinolate).
-
Repeat: Repeat the 5% NaOH wash 1-2 more times until TLC analysis of the organic layer confirms the complete absence of resorcinol.
-
Neutralization/Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water and alkali.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified ether.
Protocol B: Solid-Phase Scavenging (For Base-Sensitive Ethers)
Mechanism: Macroporous basic resins covalently bind the acidic protons of resorcinol, trapping it on a filterable solid matrix. Self-Validation: The mass of the recovered product should match the theoretical yield minus the calculated mass of unreacted resorcinol.
Step-by-Step Procedure:
-
Preparation: Dissolve the crude mixture in a non-polar or moderately polar solvent (e.g., dichloromethane or THF).
-
Resin Addition: Add Amberlyst A26 (OH⁻ form) resin (approx. 3-5 equivalents based on the estimated amount of unreacted resorcinol).
-
Agitation: Stir the suspension gently at room temperature for 2 to 4 hours. Monitor the supernatant via TLC or HPLC.
-
Filtration: Once resorcinol is no longer detectable in the solution, filter the mixture through a pad of Celite to remove the resin.
-
Recovery: Wash the resin cake with a small amount of fresh solvent. Combine the filtrates and evaporate the solvent to isolate the pure ether product.
References
-
PubChem - Resorcinol | C6H6O2 | CID 5054 Source: National Center for Biotechnology Information (NIH) URL: [Link]
-
Resorcinol in Dermatology Source: Indian Journal of Postgraduate Dermatology URL:[Link]
- US Patent 3862245A - Resorcinol preparation Source: Google Patents URL
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic Synthesis URL:[Link]
- EP0322245A2 - Process for preparation of resorcinol Source: European Patent Office / Google Patents URL
-
The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
-
Williamson ether synthesis Source: Wikipedia URL:[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Resorcinol | 108-46-3 [chemicalbook.com]
- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US3862245A - Resorcinol preparation - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Resorcinol in Dermatology - Indian Journal of Postgraduate Dermatology [ijpgderma.org]
Technical Support Center: Minimizing Mono-substituted Byproducts in Bis-Alkylation Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the minimization of mono-substituted byproducts in bis-alkylation reactions. Our goal is to equip you with the knowledge to optimize your synthetic routes, improve yield, and enhance the purity of your target di-substituted molecules.
Introduction: The Challenge of Selectivity
Bis-alkylation reactions are fundamental transformations in organic synthesis, crucial for constructing molecules with two new carbon-carbon or carbon-heteroatom bonds. However, a persistent challenge is controlling the reaction to favor the desired bis-alkylated product over the mono-alkylated intermediate. The mono-alkylated product, once formed, can often be more nucleophilic or sterically accessible than the starting material, leading to a complex mixture of products that are difficult to separate. This guide will explore the key parameters influencing this selectivity and provide actionable strategies to steer your reaction towards the desired outcome.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during bis-alkylation reactions and provides a systematic approach to resolving them.
Problem 1: High Percentage of Mono-Alkylated Impurity
This is the most frequent issue, where the reaction stalls after the first alkylation or the rate of the second alkylation is significantly slower.
Root Causes and Corrective Actions:
-
Insufficient Base Strength or Stoichiometry: The second deprotonation might be more difficult due to electronic or steric factors.
-
Sub-optimal Reaction Temperature: The activation energy for the second alkylation may not be met.
-
Solution: Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition.
-
-
Poor Solubility of the Mono-Alkylate Intermediate: The mono-alkylated product may precipitate or be poorly solvated, preventing further reaction.
-
Steric Hindrance: The introduction of the first alkyl group may sterically hinder the second reaction site.
-
Solution: If possible, consider a less bulky alkylating agent or a substrate with a more accessible reaction site.
-
Problem 2: Low Overall Yield of the Desired Bis-Alkylated Product
Even if the selectivity for the bis-alkylated product is acceptable, the overall yield may be unsatisfactory.
Root Causes and Corrective Actions:
-
Decomposition of Reactants or Products: The reaction conditions may be too harsh.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely using techniques like TLC or LC-MS to quench the reaction upon completion.[1]
-
-
Side Reactions: The base or nucleophile might be reacting with the solvent or the alkylating agent in an unproductive manner (e.g., elimination byproducts).[1]
-
Solution: Use a milder, non-nucleophilic base.[1] Ensure the solvent is inert under the reaction conditions.
-
-
Inefficient Workup or Purification: The desired product may be lost during extraction or chromatography.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriate for extraction. For purification, consider alternative techniques or different stationary/mobile phases for column chromatography.[4]
-
Problem 3: Formation of Over-Alkylated or Other Byproducts
In some cases, further alkylation beyond the desired bis-alkylation can occur, or other unexpected products may form.
Root Causes and Corrective Actions:
-
Excessive Reactivity of the Bis-Alkylated Product: The product itself can act as a nucleophile.
-
Solution: Carefully control the stoichiometry of the alkylating agent. Adding the alkylating agent dropwise can help maintain a low concentration and minimize over-alkylation.[4]
-
-
Presence of Multiple Reactive Sites: The substrate may have other nucleophilic sites that compete in the reaction.
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about minimizing mono-substituted byproducts in bis-alkylation reactions.
Q1: How does the choice of base impact the selectivity of a bis-alkylation reaction?
The base plays a critical role in deprotonating the substrate to generate the active nucleophile. For bis-alkylation, the base must be strong enough to deprotonate both the starting material and the mono-alkylated intermediate. A carefully chosen base can selectively deprotonate the desired sites without promoting side reactions like elimination.[1] Sterically hindered, non-nucleophilic bases are often preferred to minimize attack on the electrophile. The pKa of the base should be considered in relation to the pKa of the substrate's acidic protons.
Q2: What is the role of the solvent in controlling the outcome of the reaction?
The solvent influences reaction rates and selectivity by solvating the reactants, intermediates, and transition states.[2][3] Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used as they can dissolve a wide range of substrates and salts, and they do not participate in hydrogen bonding which can deactivate the nucleophile. The choice of solvent can significantly impact the solubility of the mono-alkylated intermediate, which is crucial for the second alkylation step to proceed.
Q3: How can I use stoichiometry to my advantage to favor bis-alkylation?
To favor bis-alkylation, it is generally recommended to use at least two equivalents of the alkylating agent and a sufficient excess of the base to ensure both deprotonation steps can occur. However, simply using a large excess of the alkylating agent can sometimes lead to over-alkylation. A more controlled approach is the slow, dropwise addition of the alkylating agent to the reaction mixture containing the substrate and the base.[4] This strategy helps to maintain a low concentration of the electrophile, allowing the mono-alkylated intermediate to form and then react again before an excess of the alkylating agent can lead to undesired side reactions.
Q4: When should I consider using a phase-transfer catalyst?
Phase-transfer catalysis (PTC) is a powerful technique when dealing with reactions where the nucleophile (often an ionic salt) is soluble in an aqueous phase and the substrate is soluble in an organic phase.[8][9][10] A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction can occur.[8][9] This can be particularly useful for bis-alkylation reactions as it can enhance the reaction rate and improve the yield by bringing the reactants together.[8]
Q5: What are orthogonal protecting groups and how can they help in achieving selective bis-alkylation?
Orthogonal protecting groups are different types of protecting groups that can be removed under distinct conditions without affecting each other.[5] For substrates with multiple reactive sites, an orthogonal protecting group strategy can be employed to selectively block certain positions while leaving the desired sites available for alkylation.[5] After the bis-alkylation is complete, the protecting groups can be sequentially or simultaneously removed to yield the final product. This approach offers precise control over the reaction's regioselectivity.
Experimental Protocols and Data
General Protocol for Optimizing a Bis-Alkylation Reaction
This protocol provides a starting point for optimizing your bis-alkylation reaction to minimize the mono-substituted byproduct.
Materials:
-
Substrate (1 equivalent)
-
Alkylating agent (2.2 equivalents)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (2.5 equivalents)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the substrate and the anhydrous solvent.
-
Add the base portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for complete deprotonation.
-
Slowly add the alkylating agent dropwise via a syringe pump over a period of time (e.g., 1-2 hours).
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Perform a standard aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Effect of Base and Solvent on Bis-Alkylation Selectivity
The following table summarizes hypothetical data on the influence of different bases and solvents on the ratio of bis- to mono-alkylated products for a model reaction.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Bis:Mono Ratio | Yield of Bis-Product (%) |
| 1 | NaH (2.5) | THF | 25 | 3:1 | 65 |
| 2 | NaH (2.5) | DMF | 25 | 5:1 | 78 |
| 3 | K₂CO₃ (3.0) | Acetonitrile | 80 | 2:1 | 55 |
| 4 | Cs₂CO₃ (2.5) | DMF | 50 | 9:1 | 85 |
This data is for illustrative purposes only and will vary depending on the specific reaction.
Visualizing the Reaction Pathway
Reaction Mechanism: Competition Between Mono- and Bis-Alkylation
The following diagram illustrates the key steps in a bis-alkylation reaction and the competing pathways leading to the mono- and bis-substituted products.
Caption: Competing pathways in a bis-alkylation reaction.
Workflow for Optimizing Bis-Alkylation Reactions
This flowchart outlines a systematic approach to optimizing your bis-alkylation reaction conditions.
Caption: A systematic workflow for optimizing bis-alkylation reactions.
Analytical Techniques for Product Quantification
Accurate quantification of the mono- and bis-alkylated products is essential for optimizing your reaction. Several analytical techniques can be employed:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating and identifying the components of your reaction mixture.[11] By creating calibration curves with purified standards, you can accurately quantify the relative amounts of your desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the ratio of products by integrating the signals corresponding to unique protons or carbons in each molecule. This method is often quantitative if proper experimental parameters are used.
-
High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV-Vis), HPLC can be used to separate and quantify the products. As with LC-MS, calibration with standards is necessary for accurate quantification.
References
-
OSTI. (2025, August 21). A synthetic strategy for the preparation of alkoxy‐functionalized bis‐1,2,4‐triazinyl‐2,6‐pyridines. Retrieved from [Link]
-
MDPI. (2023, February 14). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]
-
MDPI. (2023, February 15). Stoichiometric Alkane and Aldehyde Hydroxylation Reactions Mediated by In Situ Generated Iron(III)-Iodosylbenzene Adduct. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022, February 9). Phase-Transfer-Catalyzed Alkylation of Hydantoins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Retrieved from [Link]
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
bioRxiv. (2025, February 17). Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from [Link]
-
RSC Publishing. (2017, June 13). Base-promoted, deborylative secondary alkylation of N-heteroaromatic N-oxides with internal gem-bis[(pinacolato)boryl]alkanes: a facile derivatization of 2,2′-bipyridyl analogues. Retrieved from [Link]
-
MDPI. (2023, November 15). Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of benzylic-alkylated arenes: a bis(N-heterocyclic carbene) manganese(I)-catalyzed alkylation strategy using alcohols. Retrieved from [Link]
-
NIH. (n.d.). Conformational Restriction of Peptides Using Dithiol Bis-Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
PMC. (n.d.). Experimental and theoretical study on the regioselective bis- or polyalkylation of 6-amino-2-mercapto-3H-pyrimidin-4-one using zeolite nano-gold catalyst and a quantum hybrid computational method. Retrieved from [Link]
-
Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. Retrieved from [Link]
-
PMC. (2024, January 11). LiOtBu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air. Retrieved from [Link]
-
MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Retrieved from [Link]
-
LCGC International. (2020, December 11). Considerations and Advances in Developing Analytical Assays for Measuring Product-Related Variants in Bispecific Antibodies. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Improve Yield. Retrieved from [Link]
-
MedCrave online. (2020, January 2). Selective alkylation of organic compounds. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Study of the Influence of a Solvent on the Crystal Structure of an Ethyl-Substituted Bisthiosemicarbazone Ligand | MDPI [mdpi.com]
- 4. How To [chem.rochester.edu]
- 5. Protective Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Solvent Selection for Nucleophilic Aromatic Substitution of Chloroethoxy Benzenes
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses common questions and troubleshooting scenarios encountered during the nucleophilic aromatic substitution (SNAr) of chloroethoxy benzenes. Our goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, particularly concerning solvent selection, to empower you to optimize your reactions for success.
Part 1: Foundational Concepts - The SNAr Mechanism
Q1: I thought aromatic rings were unreactive to nucleophiles. Why does this reaction work?
This is a common and excellent question. While benzene itself is electron-rich and repels nucleophiles, the substitution on chloroethoxy benzenes proceeds via a specific mechanism known as Nucleophilic Aromatic Substitution (SNAr), or the addition-elimination mechanism.[1][2] This pathway becomes viable when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group (the chlorine atom).[2][3]
The EWG is critical because it delocalizes and stabilizes the negative charge of the anionic intermediate formed during the reaction, known as a Meisenheimer complex.[3][4] Without this stabilization, the intermediate would be too high in energy to form at a practical rate.[4]
To visualize this process, consider the following workflow:
Caption: The two-step Addition-Elimination mechanism characteristic of SNAr reactions.
Part 2: Solvent Selection Guide (FAQs)
The choice of solvent is arguably the most critical parameter influencing the rate and yield of an SNAr reaction.[5] The solvent's primary roles are to dissolve the reactants and to modulate the reactivity of the nucleophile.
Q2: What is the best type of solvent for the SNAr reaction of a chloroethoxy benzene?
For SNAr reactions, polar aprotic solvents are overwhelmingly the preferred choice.[6] This category includes solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone.[7][8]
The reason is twofold:
-
Solubility: They are polar enough to dissolve the ionic salt form of most strong nucleophiles (e.g., NaOCH₃, KCN).[9][10]
-
Nucleophile Reactivity: Crucially, they do not engage in hydrogen bonding with the anionic nucleophile. This leaves the nucleophile relatively "naked" and highly reactive, significantly accelerating the rate-limiting addition step.[7][8]
Q3: I tried running my reaction in ethanol, a polar solvent, but it was extremely slow. Why?
This is a classic issue that highlights the critical difference between polar aprotic and polar protic solvents. Ethanol (and other alcohols, water, etc.) are polar protic solvents. While they are polar, they possess acidic protons (O-H bonds) capable of strong hydrogen bonding.[11]
These solvent molecules form a "cage" around the anionic nucleophile, a phenomenon called solvation.[9][10] This solvation shell stabilizes the nucleophile, making it less energetic and therefore less reactive.[12] This effect can dramatically slow down or even halt an SNAr reaction.[13] In some cases, less hindered alcohols can even act as competing nucleophiles.[14]
Q4: Can I use a non-polar solvent like Toluene or Hexane?
Non-polar solvents are generally unsuitable for these reactions.[9] Strong nucleophiles are often salts (e.g., sodium or potassium salts), which have very poor solubility in non-polar media. For the reaction to occur, the nucleophile and the chloroethoxy benzene substrate must be in the same phase to interact.[11] If the nucleophile does not dissolve, the reaction will not proceed.
Q5: My starting materials are in two different phases (e.g., aqueous and organic). Is there a solution?
Yes. This is an excellent application for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (like tetrabutylammonium bromide, TBAB), facilitates the reaction by transporting the nucleophile from the aqueous phase into the organic phase where the substrate resides.[15][16] The catalyst essentially makes the aqueous-soluble nucleophile temporarily soluble in the organic phase, allowing the reaction to proceed.[17] PTC is a powerful technique in green chemistry as it can reduce the need for organic solvents.[16]
Part 3: Data & Decision Making
Solvent Properties at a Glance
The following table summarizes key properties of common solvents to aid in your selection process. For SNAr, high dielectric constant and dipole moment are desirable, but the absence of protic hydrogens is most critical.
| Solvent | Type | Dielectric Constant (ε) | Dipole Moment (μ, D) | Suitability for SNAr |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 3.96 | Excellent |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 3.82 | Excellent |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 3.92 | Good |
| Acetone | Polar Aprotic | 20.7 | 2.88 | Good |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 1.75 | Moderate (Lower Polarity) |
| Methanol (MeOH) | Polar Protic | 32.7 | 1.70 | Poor (Reduces Nucleophilicity) |
| Ethanol (EtOH) | Polar Protic | 24.6 | 1.69 | Poor (Reduces Nucleophilicity) |
| Water (H₂O) | Polar Protic | 80.1 | 1.85 | Very Poor (Reduces Nucleophilicity) |
| Toluene | Non-Polar | 2.4 | 0.36 | Unsuitable (Insoluble Nucleophile) |
| Hexane | Non-Polar | 2.0 | 0.00 | Unsuitable (Insoluble Nucleophile) |
| (Data compiled from various sources[18][19][20]) |
Solvent Selection Workflow
Use this decision tree to guide your choice of solvent system for the nucleophilic substitution of a chloroethoxy benzene.
Caption: A decision-making workflow for selecting the appropriate solvent system.
Part 4: Troubleshooting Guide
Q6: My reaction is not going to completion, and my starting material remains. What should I do?
-
Verify Solvent Choice: Confirm you are using a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.[6] The presence of water or other protic impurities can inhibit the reaction.
-
Increase Temperature: SNAr reactions often require elevated temperatures (e.g., 80-150 °C) to overcome the activation energy barrier.[21]
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong. If it is being generated in situ (e.g., using a base to deprotonate an alcohol), ensure the base is strong enough and added correctly.
-
Check Ring Activation: Is your chloroethoxy benzene substrate sufficiently activated? The reaction is significantly faster with a strong electron-withdrawing group (like -NO₂) ortho or para to the chlorine.[2][5]
Q7: My TLC shows multiple unexpected spots. What could be the cause?
-
Solvent Reactivity: If you are using a potentially reactive solvent (e.g., an alcohol at high temperature), the solvent itself may be acting as a nucleophile.[14] Switch to a non-reactive solvent like DMSO or DMF.
-
Side Reactions: If using a strong base with a solvent that has acidic protons or is base-sensitive (like some ester-based solvents), you may be promoting side reactions.[14]
-
Di-substitution: If your aromatic ring has other potential leaving groups, you may be observing multiple substitution products. Using a less reactive solvent or lowering the temperature can sometimes improve selectivity.
Part 5: Experimental Protocols
This section provides a general, self-validating protocol for the substitution of an activated chloroethoxy benzene.
Protocol: Synthesis of 1-ethoxy-4-methoxy-2-nitrobenzene
Objective: To replace the chlorine atom on 4-chloro-1-ethoxy-2-nitrobenzene with a methoxy group using sodium methoxide in DMF.
Materials:
-
4-chloro-1-ethoxy-2-nitrobenzene
-
Sodium methoxide (NaOCH₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel), developing chamber
-
Ethyl acetate, Hexanes (for TLC and extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-1-ethoxy-2-nitrobenzene (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Begin stirring the solution at room temperature.
-
-
Addition of Nucleophile:
-
Carefully add sodium methoxide (1.1 - 1.2 eq) to the stirring solution. Note: The reaction may be exothermic.
-
-
Reaction & Monitoring:
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC. A typical mobile phase would be 20% Ethyl Acetate in Hexanes. The product should have a different Rf value than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup (Self-Validation Checkpoint):
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water or a mild acidic quench like saturated aq. NH₄Cl to neutralize any excess base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
The crude product can be further purified by column chromatography or recrystallization if necessary.
-
Confirm the structure and purity of the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
-
Organic Chemistry 1: An open textbook. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available at: [Link]
-
PTC Organics, Inc. (n.d.). PTC Nucleophilic Aromatic Substitution with Mercaptide. Available at: [Link]
-
Al-Awadi, N. A., El-Dusouqui, O. M., & Mathew, T. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(10), 1507–1515. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Wordpress. (2026). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
Mancini, P. M. E., Martinez, R. D., Vottero, L. R., & Nudelman, N. S. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (8), 1133–1138. Available at: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Available at: [Link]
-
Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Available at: [Link]
-
Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
ResearchGate. (n.d.). Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. Available at: [Link]
-
American Chemical Society. (2021). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available at: [Link]
-
Oregon State University. (n.d.). Physical properties of some common organic solvents. Available at: [Link]
-
ARCOR Epoxy Technologies. (n.d.). Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents. Available at: [Link]
-
BYJU'S. (2022). Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at: [Link]
-
University College London. (2017). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 4.16: Nucleophilic Substitution in Synthesis - Alcohols and Ethers. Available at: [Link]
-
American Chemical Society. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Available at: [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Available at: [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.1: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 13. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 14. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 15. Phase-Transfer Catalysts [sigmaaldrich.com]
- 16. ijirset.com [ijirset.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Solvent Physical Properties [people.chem.umass.edu]
- 19. arcorepoxy.com [arcorepoxy.com]
- 20. www1.chem.umn.edu [www1.chem.umn.edu]
- 21. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Optimizing Phase Transfer Catalysis for Resorcinol Alkylation
Welcome to the technical support center for the optimization of resorcinol alkylation using Phase Transfer Catalysis (PTC). This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction efficiency, improve product selectivity, and troubleshoot common issues encountered during this crucial synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles that govern success in this application.
Section 1: Understanding the Core Mechanism
Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1][2] In the context of resorcinol alkylation, the challenge is to deprotonate the weakly acidic resorcinol (typically in an aqueous basic solution) and bring the resulting phenoxide anion into an organic phase to react with an alkylating agent.
The PTC process works through the action of a phase transfer agent, such as a quaternary ammonium (Q⁺) or phosphonium salt. This catalyst forms an ion pair with the resorcinol anion (ArO⁻), transporting it across the phase boundary into the organic solvent where the alkylating agent (R-X) resides.[1][3] A key advantage of this method is that the transferred anion is less solvated by water in the organic phase, making it "naked" and significantly more nucleophilic and reactive.[1][3]
Caption: General mechanism of resorcinol alkylation via Phase Transfer Catalysis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low reaction yields in PTC resorcinol alkylation?
A1: Low yields are most often traced back to one of four key areas:
-
Inefficient Phase Transfer: The selected catalyst may be either too hydrophilic (remaining in the aqueous phase) or too lipophilic (resisting return to the interface). Symmetrical tetraalkylammonium salts like tetrabutylammonium bromide (TBAB) often provide a good balance.[4][5]
-
Poor Anion Activation: If the resorcinol anion is heavily hydrated, its nucleophilicity is reduced. Using a more concentrated basic solution can decrease the amount of free water, leading to a "naked," more reactive anion.[1]
-
Catalyst Poisoning: Certain impurities in reagents or solvents, particularly sulfur or other nucleophilic species, can irreversibly react with the catalyst or the alkylating agent, halting the catalytic cycle.[6]
-
Suboptimal Stirring: Inadequate agitation results in a small interfacial area between the two phases, which severely limits the rate of anion transfer. The reaction rate is often directly dependent on the stirring speed.[1][7]
Q2: How can I control the selectivity between O-alkylation and C-alkylation?
A2: The competition between O- and C-alkylation is a classic challenge with ambident phenoxide nucleophiles.[4]
-
O-Alkylation (Ether Formation): This is typically the kinetically favored pathway.[4] To promote O-alkylation, use conditions that favor a "free" or less-associated phenoxide ion. This is often achieved in polar aprotic solvents (e.g., acetonitrile) with catalysts that promote charge separation.[4][8]
-
C-Alkylation (Friedel-Crafts Type): This pathway is often favored under more acidic conditions or with specific catalysts like zeolites.[9][10] In PTC, C-alkylation can become more prominent with tight ion pairing between the phenoxide and the catalyst's cation, which can sterically hinder the oxygen atom. The choice of solvent also plays a crucial role; non-polar solvents tend to favor C-alkylation.
Q3: I am observing significant amounts of dialkylated product. How can this be minimized?
A3: The formation of dialkylated resorcinol is common because the first alkylation can activate the ring for a second reaction.[9][11] To favor the mono-alkylated product:
-
Control Stoichiometry: Use a stoichiometric excess of resorcinol relative to the alkylating agent.
-
Lower Reaction Temperature: Alkylation is an exothermic process. Lowering the temperature will slow the reaction rate, particularly the second alkylation step, allowing for better control.
-
Slow Addition: Add the alkylating agent slowly over the course of the reaction. This keeps its instantaneous concentration low, reducing the statistical probability of a second alkylation event on a freshly formed mono-alkylated product.
Q4: Which type of phase transfer catalyst is best for resorcinol alkylation?
A4: The ideal catalyst strikes a balance between aqueous and organic phase solubility.
-
Quaternary Ammonium Salts (e.g., TBAB, TEBA): These are the most common, cost-effective, and versatile catalysts.[3] Tetrabutylammonium salts are excellent for many applications due to their balanced lipophilicity.
-
Quaternary Phosphonium Salts: These are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.
-
Crown Ethers (e.g., 18-Crown-6): These are highly effective, particularly for solid-liquid PTC, as they excel at complexing alkali metal cations (like K⁺ from KOH or K₂CO₃) and transporting them into the organic phase.[1][7] This creates a highly reactive, un-associated phenoxide anion. However, they are significantly more expensive and can be toxic.
| Catalyst Type | Common Examples | Key Advantages | Considerations |
| Quaternary Ammonium | TBAB, TEBA, Aliquat 336 | Cost-effective, widely available, good balance of properties. | Lower thermal stability (<100-120 °C). |
| Quaternary Phosphonium | TB PB | Higher thermal stability, good for higher temp reactions. | More expensive than ammonium salts. |
| Crown Ethers | 18-Crown-6 | Excellent for solid-liquid PTC, generates highly reactive anions.[1] | High cost, potential toxicity. |
| PEGs | Polyethylene Glycol | Inexpensive, low toxicity. | Generally lower activity than onium salts or crown ethers. |
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Caption: A logical workflow for troubleshooting common reaction issues.
Problem 1: Reaction is very slow or stalls completely.
-
Potential Cause A: Insufficient Mass Transfer. The transfer of the resorcinol anion across the phase boundary is the rate-limiting step.
-
Solution: Increase the stirring rate significantly. Efficient agitation is crucial to maximize the interfacial surface area between the phases.[1] If the reaction is still slow, consider using an ultrasonic bath to enhance mixing.
-
-
Potential Cause B: Poor Catalyst Selection. The catalyst is not effectively partitioning between the two phases. A catalyst with short alkyl chains (e.g., tetramethylammonium) will be too water-soluble.[1]
-
Solution: Switch to a catalyst with longer alkyl chains, such as tetrabutylammonium or tetrahexylammonium salts, to increase its lipophilicity and efficiency in the organic phase.[1]
-
-
Potential Cause C: Catalyst Poisoning.
-
Solution: Purify all reagents and ensure the solvent is of appropriate grade. If sulfur-containing compounds are suspected, pretreatment of the starting materials may be necessary.[6]
-
Problem 2: A thick, unresolvable emulsion forms during the reaction or workup.
-
Potential Cause: Catalyst Acting as a Surfactant. The phase transfer catalyst itself has surfactant-like properties, which can stabilize emulsions, especially at high concentrations.
-
Solution 1 (During Workup): Add a saturated brine solution (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic components.
-
Solution 2 (Reaction Design): Reduce the catalyst loading to the minimum effective amount (typically 1-2 mol%). Alternatively, consider switching to a catalyst that is less soluble in one of the phases, which can sometimes lead to the formation of a recoverable "third phase" where the reaction occurs, avoiding emulsification of the bulk phases.[1][7]
-
Problem 3: The reaction shows poor selectivity, yielding a complex mixture of products.
-
Potential Cause A: Reaction Temperature is Too High. High temperatures provide enough energy to overcome the activation barriers for multiple reaction pathways, including C-alkylation and dialkylation.[9]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and warming slowly only if necessary.
-
-
Potential Cause B: Incorrect Base/Solvent System. The choice of base and solvent strongly influences the nucleophilicity and reaction environment of the phenoxide.
-
Solution: For selective O-alkylation, a combination of a moderately strong base like K₂CO₃ in a polar aprotic solvent like acetonitrile can be effective.[8] This combination promotes the formation of the desired phenoxide without being overly aggressive, which could lead to side reactions. Using a strong base like 50% NaOH is common but requires careful control of temperature and stoichiometry to maintain selectivity.
-
Section 4: Experimental Protocol - Selective Mono-O-Alkylation of Resorcinol
This protocol provides a starting point for the synthesis of resorcinol monobenzyl ether. It should be optimized for specific substrates and scales.
Materials:
-
Resorcinol (1.0 eq)
-
Benzyl Chloride (1.05 eq)
-
Potassium Carbonate (K₂CO₃), fine powder (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Acetonitrile (Solvent)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add resorcinol, potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add acetonitrile to the flask (approx. 5-10 mL per gram of resorcinol).
-
Inert Atmosphere: Purge the system with nitrogen for 5-10 minutes.
-
Heating and Stirring: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 80-82°C). The vigorous stirring is essential for creating a fine suspension of the solid base and maximizing contact.
-
Reagent Addition: Once the mixture is at a stable reflux, add the benzyl chloride dropwise via a syringe over 30 minutes. The slow addition is critical to prevent a buildup of the alkylating agent, which minimizes dialkylation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). c. Evaporate the acetonitrile under reduced pressure. d. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water (2x) and then with brine (1x) to remove any remaining catalyst and salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-O-alkylated product.
References
-
OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Available from: [Link]
-
Marakatti, V. S., & Gaigneaux, E. M. (2021). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. DIAL@UCLouvain. Available from: [Link]
-
ResearchGate. (2026, January 18). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF. Available from: [Link]
-
White Rose eTheses Online. Selective Alkylation of Phenols Using Solid Catalysts. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]
-
Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
-
CORE. phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. Available from: [Link]
-
Journal of the American Chemical Society. (2012, August 2). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Available from: [Link]
-
ResearchGate. (2025, August 6). A direct alkylation of resorcinols | Request PDF. Available from: [Link]
-
ResearchGate. (2026, February 5). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Available from: [Link]
-
PTC Organics, Inc. “Unstreamlining” a PTC O-Alkylation. Available from: [Link]
-
PMC. Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Available from: [Link]
- Google Patents. CN101522738A - Modified alkylresorcinol resins and applications thereof.
-
Vrije Universiteit Brussel. (2018, February 3). Improving the selectivity to 4-tert-butylresorcinol by adjusting the surface chemistry of heteropolyacid-based alkylation. Available from: [Link]
-
ScienceDirect. (2025, October 27). Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. Available from: [Link]
- Google Patents. US4533758A - Alkylation of phenols to alkyl aryl ethers using phosphate catalysts.
-
PMC. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Available from: [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]
Sources
- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biomedres.us [biomedres.us]
- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 9. dial.uclouvain.be [dial.uclouvain.be]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. researchportal.vub.be [researchportal.vub.be]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1,3-bis(2-chloroethoxy)benzene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,3-bis(2-chloroethoxy)benzene, a key chemical intermediate. Beyond a simple spectral interpretation, we will explore the causality behind the observed phenomena and objectively compare the utility of ¹H NMR with alternative analytical techniques, providing a holistic perspective on its structural characterization.
The Central Role of ¹H NMR in Structural Verification
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed fingerprint of a molecule's structure. By probing the magnetic properties of hydrogen nuclei (protons), ¹H NMR reveals rich information about the electronic environment, connectivity, and stereochemistry of a molecule. For a compound like 1,3-bis(2-chloroethoxy)benzene, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring and the integrity of the chloroethoxy side chains.
Deconstructing the ¹H NMR Spectrum of 1,3-bis(2-chloroethoxy)benzene
The ¹H NMR spectrum of 1,3-bis(2-chloroethoxy)benzene is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The interpretation of this spectrum hinges on three key principles: chemical shift (δ), integration, and spin-spin splitting (multiplicity)[1][2].
Predicted ¹H NMR Spectral Data for 1,3-bis(2-chloroethoxy)benzene
| Protons (Label) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |
| Ha | ~ 4.2 | Triplet | 4H | Protons on the carbon adjacent to the oxygen atom are deshielded, resulting in a downfield shift. They are split into a triplet by the two neighboring Hb protons (n+1 rule)[3][4][5]. |
| Hb | ~ 3.8 | Triplet | 4H | Protons on the carbon adjacent to the chlorine atom are also deshielded. They are split into a triplet by the two neighboring Ha protons[6][7]. |
| Hc | ~ 7.2 | Triplet | 1H | Aromatic proton para to both ether groups. It is split by the two equivalent ortho protons (Hd). |
| Hd | ~ 6.8 | Doublet | 2H | Aromatic protons ortho to one ether group and meta to the other. They are split by the para proton (Hc). |
| He | ~ 6.7 | Singlet (broad) | 1H | Aromatic proton situated between the two ether groups. Due to symmetry, it has no adjacent protons to couple with, but may appear as a broad singlet. |
Visualizing the Proton Environments
The distinct electronic environments of the protons in 1,3-bis(2-chloroethoxy)benzene can be visualized to better understand the predicted ¹H NMR spectrum.
Caption: Molecular structure of 1,3-bis(2-chloroethoxy)benzene with distinct proton environments labeled.
A Comparative Look: Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural elucidation often relies on a multi-technique approach. Below is a comparison of ¹H NMR with other common analytical methods for the characterization of 1,3-bis(2-chloroethoxy)benzene.
| Technique | Principle | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹³C NMR | Detects the carbon-13 isotope, providing information about the carbon skeleton. | Number of unique carbon environments, chemical shifts indicating functional groups. | Confirms the number of different carbon atoms, complementing ¹H NMR data for a complete structural picture[8][9]. | Lower natural abundance of ¹³C results in longer acquisition times compared to ¹H NMR[10]. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight, fragmentation patterns providing structural clues. | Provides the molecular weight, confirming the elemental composition. Fragmentation can help identify the chloroethoxy side chains[11][12]. | Isomers may not be distinguishable by mass alone. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase. | Purity assessment, quantification. | Excellent for determining the purity of the compound and for separating it from starting materials or byproducts[13][14][15]. | Provides limited structural information on its own. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C-O, C-Cl, aromatic C-H). | Quickly confirms the presence of the ether linkages and the aromatic ring. | The spectrum can be complex and may not provide detailed connectivity information. |
Integrated Analytical Workflow
For a robust and self-validating characterization of 1,3-bis(2-chloroethoxy)benzene, an integrated workflow is recommended.
Caption: Recommended workflow for the synthesis, purification, and comprehensive characterization of 1,3-bis(2-chloroethoxy)benzene.
Experimental Protocol: ¹H NMR Spectrum Acquisition
The following provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 1,3-bis(2-chloroethoxy)benzene.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
1,3-bis(2-chloroethoxy)benzene sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the 1,3-bis(2-chloroethoxy)benzene sample and transfer it into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ to the vial. CDCl₃ is a common solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal can be used for field-frequency locking[16][17]. c. Gently vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the spinner with the sample tube into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. This ensures the stability of the magnetic field during the experiment. d. Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.
-
Data Acquisition: a. Set the appropriate acquisition parameters. A standard ¹H NMR experiment typically involves:
- A 90° pulse angle.
- A spectral width of approximately 12-15 ppm.
- An acquisition time of 2-4 seconds.
- A relaxation delay of 1-2 seconds. b. Acquire a set number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio. c. The Free Induction Decay (FID) signal is collected by the receiver.
-
Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase correct the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of 1,3-bis(2-chloroethoxy)benzene.
Conclusion
The structural elucidation of 1,3-bis(2-chloroethoxy)benzene is effectively achieved through ¹H NMR spectroscopy, which provides detailed insights into its molecular architecture. The predicted spectrum, characterized by distinct aromatic and aliphatic signals, serves as a reliable fingerprint for this compound. However, for a truly robust and self-validating characterization, a multi-technique approach incorporating ¹³C NMR, Mass Spectrometry, and HPLC is highly recommended. This integrated strategy ensures not only the confirmation of the chemical structure but also a definitive assessment of its purity, meeting the rigorous standards of research and development in the chemical and pharmaceutical sciences.
References
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chem LibreTexts. (2021). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra of ethoxy ethane resulted from H2SO4-catalized condensation reaction. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1,3-bis{2,2-dichloro-1-[(E)-phenyldiazenyl]ethenyl}benzene. Retrieved from [Link]
-
Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
SIELC Technologies. (2018). (2-Chloroethoxy)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-ethoxybenzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
Chemguide. (2016). high resolution nuclear magnetic resonance (nmr) spectra. Retrieved from [Link]
-
Jurnal Farmasi Sains dan Komunitas. (2014). analytical method validation of benzene using high performance liquid chromatography in beverage. Retrieved from [Link]
-
Thieme. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr. Retrieved from [Link]
-
DR-NTU. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Retrieved from [Link]
-
Chemistry Steps. (2025). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved from [Link]
-
Chemsrc. (2025). (2-Chloroethoxy)benzene. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, (2-chloroethoxy)-. Retrieved from [Link]
-
DTIC. (n.d.). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. (2-Chloroethoxy)benzene | SIELC Technologies [sielc.com]
- 14. e-journal.usd.ac.id [e-journal.usd.ac.id]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. C6H5Cl chlorobenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 chlorobenzene 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Strategic Analysis of Aromatic Ether Linkages: FTIR vs. Alternative Modalities
Executive Summary
In pharmaceutical and materials science, the aromatic ether linkage (Ar–O–C) is a critical pharmacophore and structural motif, found in compounds ranging from vancomycin to high-performance polyether ether ketones (PEEK). While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unrivaled balance of speed, sensitivity, and operational simplicity for routine identification and quality control.
This guide provides an in-depth technical comparison of FTIR against NMR and Raman spectroscopy for the analysis of aromatic ethers. We focus on the distinct spectral signatures of the C–O–C bond, the impact of resonance on vibrational frequencies, and a self-validating protocol for high-fidelity spectral acquisition.
Technical Deep Dive: The FTIR "Product" Performance
The primary value of FTIR in analyzing aromatic ethers lies in its sensitivity to the dipole moment change associated with the C–O bond stretching. Unlike aliphatic ethers, where the C–O stretch appears around 1100 cm⁻¹, the aromatic ether linkage exhibits a distinct "blue shift" due to electronic resonance.
The Resonance Effect & Characteristic Peaks
The oxygen atom in an aromatic ether possesses lone pairs that conjugate with the aromatic
Key Diagnostic Bands
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |
| Asymmetric C–O–C Stretch | 1200 – 1275 | Strong | Primary Diagnostic. Shifted up from ~1100 cm⁻¹ (aliphatic) due to resonance ( |
| Symmetric C–O–C Stretch | 1020 – 1075 | Medium | Secondary confirmation. Often sharper than the asymmetric band. |
| Aromatic C=C Ring Stretch | 1450 – 1600 | Med-Strong | Usually appears as a doublet (e.g., ~1500 & ~1600 cm⁻¹). Confirms the aryl moiety.[1] |
| Aromatic C–H Stretch | > 3000 (3030–3080) | Weak | Differentiates from aliphatic C–H (< 3000 cm⁻¹). |
| Out-of-Plane (oop) Bending | 690 – 900 | Strong | Diagnostic of the ring substitution pattern (ortho, meta, para).[1] |
Spectral Fingerprinting Workflow
To confidently assign an aromatic ether, one must not rely on a single peak.[2] The following logic flow ensures rigorous identification.
Figure 1: Decision logic for confirming aromatic ether linkages. Note that the absence of OH and C=O bands is as critical as the presence of the C–O stretch.
Comparative Analysis: FTIR vs. NMR and Raman
While FTIR is the "workhorse" for functional group ID, it is essential to understand when to deploy alternative modalities.
Head-to-Head Comparison
| Feature | FTIR (Mid-IR) | NMR (¹H / ¹³C) | Raman Spectroscopy |
| Primary Detection | Dipole change (Polar bonds: C–O, C=O) | Nuclear Spin Environment | Polarizability change (Non-polar: C=C, C–C) |
| Aromatic Ether Specificity | High. Distinct C–O stretch (1200+ cm⁻¹). | High. | Medium. C–O signal is weak; strong Ring modes. |
| Sample Preparation | Minimal (ATR). Solid/Liquid/Gas. | High. Requires deuterated solvents & solubility. | None. Direct measurement (glass/plastic transparent). |
| Water Interference | High (OH overlaps). | Low (with solvent suppression). | Negligible (Water is Raman inactive). |
| Cost & Speed | Low Cost / Seconds. | High Cost / Minutes to Hours.[3] | Medium Cost / Seconds.[3] |
| Best Use Case | QC, Purity check, Functional group ID. | Full structural elucidation, Stereochemistry. | Aqueous samples, Polymorphs, Carbon backbones. |
Strategic Selection Matrix
When should a researcher choose FTIR over the alternatives?
Figure 2: Strategic selection workflow. FTIR is the preferred choice for rapid identification in non-aqueous environments.
Experimental Protocol: Self-Validating ATR-FTIR
To ensure data integrity (E-E-A-T), this protocol includes built-in validation steps. This workflow is optimized for an Attenuated Total Reflectance (ATR) accessory, the industry standard for solid and liquid pharmaceuticals.
Materials
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Isopropanol (IPA) or Methanol (spectroscopic grade).
-
Validation Standard: Polystyrene film (NIST traceable).
-
Lint-free wipes.
Step-by-Step Methodology
-
System Validation (Start of Day):
-
Background Acquisition:
-
Clean crystal with IPA; allow to dry completely (monitor the disappearance of IPA bands at 3300 cm⁻¹ and 950 cm⁻¹ in real-time preview).
-
Collect Background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Application:
-
Liquids: Place 1 drop (approx. 20 µL) to cover the crystal center.
-
Solids: Place ~10 mg of powder. Apply the pressure clamp until the "Force Gauge" is in the green zone (ensure optimal contact without crushing the crystal).
-
-
Data Collection:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
-
Resolution: 4 cm⁻¹.
-
-
Data Processing & Validation:
-
Apply ATR Correction (if quantitative comparison to transmission libraries is needed).
-
Self-Check: Verify baseline flatness at 2000–2500 cm⁻¹ (no atmospheric CO₂ interference).
-
Identify the 1200–1275 cm⁻¹ band. If this band is weak or absent in a suspected aromatic ether, check sample contact or re-evaluate synthesis.
-
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Link
-
NIST Chemistry WebBook. Infrared Spectroscopy Data. National Institute of Standards and Technology. Link
-
Thermo Fisher Scientific. FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Link
-
Specac. Interpreting Infrared Spectra: Aromatic Compounds. Link
Sources
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 3. elearning.uniroma1.it [elearning.uniroma1.it]
- 4. scribd.com [scribd.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 13. talent.qyem.edu.sa [talent.qyem.edu.sa]
A Senior Application Scientist's Guide to Differentiating Bis(2-chloroethoxy)benzene Isomers by GC-MS Fragmentation Analysis
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of isomers is a critical challenge. Subtle differences in structure can lead to significant variations in chemical and biological properties. This guide provides an in-depth comparison of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of bis(2-chloroethoxy)benzene isomers (ortho, meta, and para). By understanding the underlying principles of mass spectral fragmentation, analysts can confidently differentiate these closely related compounds.
The Challenge of Isomer Differentiation
Bis(2-chloroethoxy)benzene isomers share the same molecular formula (C₁₀H₁₂Cl₂O₂) and molecular weight (234.11 g/mol ), making them indistinguishable by mass alone. While gas chromatography can often separate isomers based on differences in their boiling points and polarity, co-elution can occur, especially in complex matrices. In such cases, the mass spectrometer becomes the primary tool for differentiation. The unique fragmentation pattern of each isomer, a molecular fingerprint, provides the key to their individual identification.
Fundamental Principles of Ether Fragmentation in Electron Ionization (EI) Mass Spectrometry
To predict the fragmentation of bis(2-chloroethoxy)benzene, we must first understand the typical behavior of aromatic ethers under electron ionization (EI). Several key fragmentation mechanisms are at play:
-
α-Cleavage: The most common pathway for aliphatic ethers involves the cleavage of a carbon-carbon bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion.[1][2]
-
Inductive Cleavage: The carbon-oxygen bond can also cleave, particularly in aromatic ethers, where the benzene ring provides stability.[3]
-
Aromatic Ring Fragmentation: Aromatic compounds produce a strong molecular ion peak due to their inherent stability.[4] A characteristic fragment is the phenyl cation ([C₆H₅]⁺) at m/z 77.[5] For phenoxy compounds, cleavage of the ether bond can also lead to a phenoxy radical or cation, with a base peak at m/z 94 often observed due to hydrogen rearrangement.[3]
-
The Influence of the Chloroethoxy Side Chain: The chloroethoxy group introduces additional fragmentation pathways. Cleavage of the C-C bond in the side chain can lead to the loss of a chloroethyl radical or ethylene, while cleavage of the C-Cl bond is also possible. The presence of chlorine is readily identified by the characteristic M+2 isotope peak, where the ratio of the ion containing ³⁵Cl to the ion containing ³⁷Cl is approximately 3:1.
Predicted GC-MS Fragmentation Patterns of Bis(2-chloroethoxy)benzene Isomers
The key to differentiating the isomers lies in the relative abundances of specific fragment ions, which are influenced by the substitution pattern on the benzene ring (ortho, meta, or para).
Primary and Secondary Fragmentation Pathways
-
Loss of a Chloroethoxy Radical ([M - C₂H₄OCl]⁺): Cleavage of the aryl-oxygen bond will result in an ion at m/z 155 . This is expected to be a significant fragment for all isomers.
-
Loss of a Chloroethyl Radical ([M - C₂H₄Cl]⁺): This fragmentation, resulting from cleavage of the O-CH₂ bond, would lead to an ion at m/z 171 .
-
Formation of the Chloroethoxyethyl Cation ([C₂H₄OCl]⁺): Alpha-cleavage within the side chain can produce a fragment at m/z 79 .
-
Cleavage leading to Phenoxy-type Ions: A common fragmentation pathway involves the loss of a chloroethyl group followed by rearrangement, potentially leading to ions such as a dihydroxybenzene cation at m/z 110 .
Isomer-Specific Fragmentation (The "Ortho Effect")
The ortho isomer is unique due to the proximity of its two chloroethoxy side chains. This can lead to specific fragmentation pathways, often termed the "ortho effect," which are not observed or are less prominent in the meta and para isomers. This effect often involves the interaction of the two side chains, leading to the formation of stable cyclic ions and the elimination of neutral molecules. For instance, the ortho isomer might show a more pronounced loss of a neutral molecule like HCl or C₂H₄Cl₂ through intramolecular rearrangement, leading to unique fragment ions.
Comparative Data Summary
The following table summarizes the predicted key fragment ions for the three isomers. While the m/z values of the primary fragments are expected to be the same, their relative intensities are predicted to differ, providing the basis for differentiation.
| m/z | Proposed Fragment Ion | Predicted Relative Abundance | Rationale for Differentiation |
| 234 | [C₁₀H₁₂Cl₂O₂]⁺˙ (M⁺˙) | Moderate | The molecular ion. Its stability may vary slightly with isomer structure. |
| 171 | [M - C₂H₄Cl]⁺ | Moderate to High | Loss of a chloroethyl radical. |
| 155 | [M - C₂H₄OCl]⁺ | Moderate | Loss of a chloroethoxy radical. |
| 110 | [C₆H₄(OH)₂]⁺˙ | High | Likely a rearrangement product, potentially the base peak. The relative intensity may differ between isomers. |
| 79 | [C₂H₄OCl]⁺ | Moderate | Chloroethoxyethyl cation from α-cleavage. |
| 77 | [C₆H₅]⁺ | Low to Moderate | Phenyl cation, characteristic of aromatic compounds. |
| Unique ions for ortho | TBD from experimental data | Potentially diagnostic | Look for unique ions resulting from intramolecular interactions (ortho effect). |
Experimental Protocol for GC-MS Analysis
This protocol is designed to achieve good chromatographic separation of the isomers and generate high-quality mass spectra for identification.
Objective: To separate and identify bis(2-chloroethoxy)benzene isomers using GC-MS.
Instrumentation:
-
Gas Chromatograph with a split/splitless injector
-
Mass Spectrometric Detector (e.g., Quadrupole)
-
Capillary GC Column: A mid-polarity column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness HP-5ms or equivalent is recommended.[6]
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (10:1) for higher concentrations.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
GC-MS Interface Temperature: 280 °C.[6]
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C[6]
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to prevent solvent front from damaging the filament).
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL.
-
Inject 1 µL of the working solution into the GC-MS.
Workflow for Isomer Analysis
The following diagram illustrates the logical workflow for the analysis of bis(2-chloroethoxy)benzene isomers.
Caption: Workflow for GC-MS analysis of bis(2-chloroethoxy)benzene isomers.
Conclusion
The differentiation of bis(2-chloroethoxy)benzene isomers by GC-MS is a clear example of how mass spectral fragmentation patterns can provide detailed structural information that is not available from chromatography alone. By understanding the fundamental principles of ether and aromatic compound fragmentation, analysts can predict and interpret the mass spectra of these isomers. The key to successful identification lies in the careful comparison of the relative abundances of common fragment ions and the identification of unique fragments that may arise from isomer-specific interactions, such as the "ortho effect." The provided experimental protocol offers a robust starting point for developing a validated method for the routine analysis of these compounds.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Benzene, (2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
- Tran, T. N., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 453, 116349.
-
National Center for Biotechnology Information. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. PubChem. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-ethoxybenzene. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethane, 1,2-bis(2-chloroethoxy)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Bae, S. Y., Winemiller, M. D., & Hsu, F. L. (2016). Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas Chromatography-Mass Spectrometry and Gas Chromatography-Triple-Quadrupole Mass Spectrometry. Defense Technical Information Center. Retrieved from [Link]
-
Chemsrc. (2025, August 27). (2-Chloroethoxy)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Bis(chloromethyl)benzene. PubChem. Retrieved from [Link]
-
TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]
-
Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Brown, W. P. (n.d.). Interpreting the mass spectrum of benzene C6H6. Doc Brown's Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzene, 1,4-dichloro-2-ethyl-. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. GCMS Section 6.13 [people.whitman.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. apps.dtic.mil [apps.dtic.mil]
Comparative Reactivity Guide: (2-Chloroethoxy)benzene vs. (2-Bromoethoxy)benzene
Executive Summary
The Choice: In medicinal chemistry and linker synthesis, the selection between (2-chloroethoxy)benzene (CEB) and (2-bromoethoxy)benzene (BEB) is a trade-off between kinetic efficiency and process economics .[1]
-
(2-Bromoethoxy)benzene: The premium choice for rapid optimization. It exhibits
reaction rates approximately 50–100x faster than the chloride analog, allowing for milder conditions (lower temperature, no iodide catalyst) and higher yields in complex syntheses where thermal degradation is a risk. -
(2-Chloroethoxy)benzene: The industrial workhorse. While kinetically sluggish, it is significantly cheaper and more stable for bulk storage. It requires forcing conditions (higher heat, longer times) or Finkelstein catalysis (NaI/KI) to achieve comparable conversion.
Mechanistic Foundation: The Leaving Group Differential
The reactivity difference is governed fundamentally by the bond dissociation energy (BDE) and the polarizability of the carbon-halogen bond. The reaction proceeds via a classical
Bond Dissociation & Kinetics
The C–Br bond is longer and weaker than the C–Cl bond, lowering the activation energy (
| Parameter | (2-Chloroethoxy)benzene | (2-Bromoethoxy)benzene | Impact |
| Leaving Group | Chloride ( | Bromide ( | |
| Bond Length | ~1.78 Å | ~1.93 Å | Longer bond = easier cleavage. |
| Bond Energy | ~340 kJ/mol | ~280 kJ/mol | Lower energy = faster rate ( |
| Polarizability | Moderate | High |
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: Reaction pathways comparing direct substitution of Br/Cl and the catalytic activation of Cl using Iodide.
Experimental Case Study: Synthesis of N-Phenoxyethyl Piperidine
This protocol demonstrates the practical differences in synthesizing a common pharmacophore (GPCR ligand motif) using both starting materials.
Objective: Alkylation of piperidine with 1-(2-haloethoxy)benzene.
Materials
-
Nucleophile: Piperidine (1.2 equiv)
-
Base: Potassium Carbonate (
, 2.0 equiv) - acts as an HCl/HBr scavenger. -
Solvent: Acetonitrile (MeCN) - Polar aprotic, favors
. -
Catalyst: Potassium Iodide (KI) - Required only for Protocol A.
Protocol A: Using (2-Chloroethoxy)benzene (The "Hard" Way)
-
Why use this? Cost efficiency for multi-gram/kilogram scale.
-
Setup: To a round-bottom flask, add CEB (10 mmol), Piperidine (12 mmol),
(20 mmol), and KI (1.0 mmol, 10 mol%) in MeCN (30 mL). -
Reaction: Heat to Reflux (82°C) .
-
Without KI: Reaction may take 24–48 hours and stall at 70% conversion.
-
With KI: Reaction typically completes in 12–16 hours .
-
-
Monitoring: TLC (Hexane/EtOAc 4:1). The chloride (
) converts to the amine ( , stains with Ninhydrin/Dragendorff). -
Workup: Cool, filter solids, concentrate, partition between DCM/Water.
Protocol B: Using (2-Bromoethoxy)benzene (The "Fast" Way)
-
Why use this? High throughput, sensitive substrates, or rapid optimization.
-
Setup: To a round-bottom flask, add BEB (10 mmol), Piperidine (12 mmol), and
(20 mmol) in MeCN (30 mL). No KI needed. -
Reaction: Stir at 60°C (or even RT for highly nucleophilic amines).
-
Reaction typically completes in 2–4 hours .
-
-
Monitoring: Same TLC system. Clean conversion with fewer thermal byproducts.
-
Workup: Identical to Protocol A.
Comparative Data Table
| Feature | Protocol A (Chloride) | Protocol B (Bromide) |
| Temperature | 82°C (Reflux) | 25°C – 60°C |
| Time to Completion | 16 – 48 Hours | 2 – 4 Hours |
| Catalyst Requirement | Essential (KI/NaI) | None |
| Impurity Profile | Higher thermal degradation risk | Cleaner crude |
| Approx. Yield | 75 – 85% | 90 – 95% |
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate reagent for your specific campaign.
Figure 2: Strategic decision tree for reagent selection.
Safety & Handling (Crucial)
While these are ethers, the halo-ethyl side chain imparts alkylating properties similar to (though weaker than) nitrogen/sulfur mustards.
-
Vesicant Potential: Both compounds are potential skin irritants and vesicants. Direct contact can cause delayed blistering.
-
Protocol: Double-glove (Nitrile) and work in a fume hood.
-
-
Quenching: Any unreacted halo-ether in the waste stream should be quenched with an amine (e.g., ethanolamine) or dilute hydroxide to destroy the alkylating potential before disposal.
-
Volatility: The bromo-derivative is heavier and generally less volatile, but both have distinct odors and should not be inhaled.
References
-
Finkelstein Reaction Mechanism & Utility
-
Comparative Kinetics of Alpha-Halo Ketones (Analogous Reactivity)
-
Bond Dissoci
- Source: Michigan St
-
URL:[Link]
- Context: Provides the fundamental thermodynamic data (C-Cl vs C-Br bond strengths) underpinning the reactivity difference.
- Synthesis of 1,2-bis(2-bromoethoxy)
Sources
HPLC separation of resorcinol mono- and bis-chloroethyl ethers
An In-Depth Technical Guide to the HPLC Separation of Resorcinol and its Mono- and Bis-Chloroethyl Ether Derivatives
Introduction
Resorcinol (benzene-1,3-diol) is a critical starting material and intermediate in the synthesis of various pharmaceuticals, resins, and specialty chemicals.[1] A common synthetic route involves its alkylation to produce ether derivatives, such as resorcinol mono-chloroethyl ether and resorcinol bis-chloroethyl ether. This reaction often results in a mixture containing the starting material, the desired mono- or di-substituted products, and other process-related impurities.[2][3]
For researchers and drug development professionals, the ability to accurately and efficiently separate and quantify these closely related compounds is paramount for process monitoring, quality control, and impurity profiling. Due to their structural similarities, separating resorcinol from its ether derivatives presents a significant analytical challenge that demands a robust and well-optimized chromatographic method.[4]
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the separation of resorcinol, resorcinol mono-chloroethyl ether, and resorcinol bis-chloroethyl ether. We will explore the rationale behind the method development choices, compare a conventional HPLC approach with a modern Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) method, and provide detailed experimental protocols and performance data to guide scientists in selecting the optimal approach for their laboratory needs.
The Analytical Challenge: Separating Structurally Similar Phenols
The primary difficulty in this separation stems from the physicochemical similarities of the three target analytes. Resorcinol is a polar aromatic diol. The sequential addition of chloroethyl groups systematically increases the molecule's hydrophobicity (and thus its retention in reverse-phase chromatography) while only moderately increasing its size.
The key to a successful separation lies in exploiting these subtle differences in hydrophobicity.[5] Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (like C18) and the mobile phase is polar, is the technique of choice for this application.[6] In RP-HPLC, compounds are separated based on their hydrophobic character; more hydrophobic molecules interact more strongly with the stationary phase and therefore elute later.[7]
Below is a representation of the analytes and their expected elution order in a reverse-phase system.
Sources
- 1. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. HPLC Method development: an overview. [pharmacores.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ionsource.com [ionsource.com]
Comprehensive Characterization Guide: Meta- vs. Para-Substituted (2-Chloroethoxy)benzenes
This guide provides an in-depth technical analysis of meta- vs. para-substituted (2-chloroethoxy)benzenes, a critical class of intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs), tyrosine kinase inhibitors, and PROTAC linkers.
Executive Summary
The (2-chloroethoxy)benzene scaffold serves as a versatile "anchor" in medicinal chemistry, primarily used to introduce basic amine side chains via nucleophilic substitution of the terminal chloride. Distinguishing between meta- and para- substituted isomers is critical during early-phase drug development, as regiochemistry profoundly influences the pharmacophore's binding affinity (e.g., ER
This guide outlines the definitive spectroscopic, physical, and reactive differences between these isomers, providing a self-validating workflow for their identification and characterization.
Structural & Electronic Analysis
The (2-chloroethoxy) group (
-
Para-Substitution : Results in a symmetric electronic distribution along the principal axis. This symmetry often leads to higher crystallinity and melting points (Carnelley’s Rule). In drug design, para-isomers typically extend the molecule linearly, often preferred for reaching into deep binding pockets.
-
Meta-Substitution : Creates a "kinked" geometry with lower symmetry. This often disrupts crystal packing, leading to lower melting points and higher solubility in organic solvents. Meta-isomers are frequently explored to probe the width of binding pockets or to induce specific conformational twists.
Reactivity Implications
While the alkyl chloride is separated from the aromatic ring by two carbons, the electronic nature of the substituent
-
Hammett Correlation : Electron-withdrawing groups (EWG) at the para position decrease the basicity of the ether oxygen more significantly than at the meta position, potentially reducing the rate of oxidative metabolism (O-dealkylation) in vivo.
Experimental Workflow: Synthesis & Isolation
The following protocol describes the parallel synthesis of meta- and para-substituted isomers, using a self-validating isolation step.
Protocol: Williamson Ether Synthesis
Reagents : Substituted Phenol (1.0 eq), 1-Bromo-2-chloroethane (3.0 eq),
-
Activation : Dissolve the substituted phenol in ACN. Add anhydrous
and stir at room temperature for 30 minutes to generate the phenoxide.-
Checkpoint: A color change (often yellowing) indicates phenoxide formation.
-
-
Alkylation : Add 1-bromo-2-chloroethane dropwise. The excess is required to prevent bis-alkylation (formation of diphenoxyethane).
-
Reflux : Heat to
for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 9:1).-
Note: The product will have a higher
than the starting phenol due to the capping of the polar -OH group.
-
-
Workup : Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with 1M NaOH (to remove unreacted phenol).
-
Purification : Recrystallization from Ethanol/Water (for para) or Column Chromatography (for meta).
Diagram: Synthesis & Decision Logic
Caption: Workflow for the synthesis and purification of chloroethoxy benzene isomers, highlighting the divergence in purification strategies based on isomer symmetry.
Spectroscopic Characterization
This section details the definitive spectral fingerprints used to distinguish the isomers.
Nuclear Magnetic Resonance ( NMR)
The aliphatic side chain signals are relatively constant for both isomers:
-
ppm (t, 2H,
) -
ppm (t, 2H,
)
The Aromatic Region (6.5 – 8.0 ppm) is the diagnostic zone.[1]
| Feature | Para-Substituted | Meta-Substituted |
| Symmetry | No | |
| Pattern | AA'BB' System : Appears as two distinct "doublets" (often roofing toward each other).[2] Integration is 2H : 2H. | ABCD System : Complex multiplet pattern. Key diagnostic is the isolated singlet (or broad singlet) for the proton between the two substituents ( |
| Coupling ( | Ortho-coupling ( | Meta-coupling ( |
Infrared Spectroscopy (FT-IR)
IR is a rapid, non-destructive method to verify substitution patterns before NMR analysis. The "Fingerprint Region" (600–900
-
Para-Substituted : Single strong band at 800–860
(2 adjacent H's). -
Meta-Substituted : Two distinct bands at 680–710
and 750–810 (3 adjacent H's + 1 isolated H).
Diagram: Spectroscopic Decision Tree
Caption: Logic flow for assigning regiochemistry based on 1H NMR aromatic splitting patterns.
Comparative Data Table
The following table summarizes the physicochemical differences using 4-(2-chloroethoxy)benzaldehyde and 3-(2-chloroethoxy)benzaldehyde as representative case studies.
| Property | Para-Isomer (Case Study) | Meta-Isomer (Case Study) | Mechanism/Reasoning |
| Melting Point | Higher ( | Lower (Liquid or | Symmetry : Para packs efficiently in crystal lattice; Meta disrupts packing. |
| Solubility | Moderate in EtOH/Hexane | High in EtOH/Hexane | Lattice Energy : Lower lattice energy of meta-isomer aids solvation. |
| TLC Polarity ( | Slightly Lower | Slightly Higher | Dipole Moment : Meta isomers often have a net dipole that interacts differently with silica. |
| Reactivity ( | Standard Rate | Similar Rate | The chloroethyl chain is distal; steric impact of the ring substituent is minimal for linear chains. |
| Biological Fit | Linear Pharmacophore | "Kinked" Pharmacophore | Para mimics linear steroids; Meta induces turns/bends in the ligand. |
References
-
Spectra Analysis Instruments . Determining benzene ring substitution patterns from IR spectra. Link
-
Master Organic Chemistry . Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Link
-
Organic Syntheses . m-Chlorobenzaldehyde Preparation (General Meta-Functionalization). Link
-
ChemScene . 4-(2-Chloroethoxy)-3-methoxybenzonitrile Product Data. Link
-
ResearchGate . Crystal structure of para-substituted chloroethoxy derivatives. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzene, 1,3-bis(2-chloroethoxy)-
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step framework for the proper disposal of Benzene, 1,3-bis(2-chloroethoxy)-, a halogenated aromatic ether. The procedures outlined here are grounded in regulatory compliance and a deep understanding of the chemical's inherent properties.
Hazard Profile and Scientific Rationale
Benzene, 1,3-bis(2-chloroethoxy)- belongs to the family of halogenated organic compounds. While specific toxicological data for this exact molecule is not extensively published, its structure—a benzene core with two chloroethoxy side chains—allows us to infer its likely hazard profile based on well-studied analogous compounds.
Halogenated organic compounds are frequently recalcitrant, toxic, and potential carcinogens.[1] The carbon-chlorine bond is strong (approx. 350 kJ/mole), making these compounds resistant to natural biodegradation and many standard chemical decomposition methods.[2] Improper disposal can lead to persistent environmental contamination.
Based on safety data for similar chlorinated ethers and benzenes, Benzene, 1,3-bis(2-chloroethoxy)- should be handled as a substance that is:
-
Acutely Toxic: Likely harmful or fatal if swallowed, inhaled, or absorbed through the skin.[3][4]
-
An Irritant: Capable of causing serious skin and eye irritation.[5][6][7]
-
Environmentally Hazardous: Potentially toxic to aquatic life and persistent in the environment.[4][8]
Therefore, this compound must be treated as a hazardous waste, and under no circumstances should it be disposed of via drain or in regular trash.[9]
Regulatory Classification: Identifying the Waste
In the United States, the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management. Any laboratory generating chemical waste must perform a "waste determination" to classify it.[10]
Benzene, 1,3-bis(2-chloroethoxy)- is not explicitly listed by name as an EPA hazardous waste. However, it would be classified as a characteristic hazardous waste due to its likely toxicity. The final EPA hazardous waste code should be assigned in consultation with your institution's Environmental Health & Safety (EHS) office and the licensed waste disposal company.[3] This ensures compliance with all local, state, and federal regulations.[3][11]
Approved Disposal Technology: High-Temperature Incineration
The most effective and compliant disposal method for chlorinated organic compounds is high-temperature hazardous waste incineration .[12]
Causality Behind This Choice:
-
Complete Destruction: Incineration at sufficiently high temperatures breaks the strong carbon-chlorine and aromatic bonds, mineralizing the compound into carbon dioxide, water, and hydrogen chloride (HCl).[13] This prevents the release of the toxic parent compound into the environment.
-
Preventing Dioxin Formation: Incomplete combustion of chlorinated aromatics can form highly toxic byproducts like dioxins and furans. To prevent this, regulations mandate specific operating conditions. For hazardous waste containing more than 1% halogenated organic substances (expressed as chlorine), the incinerator's combustion gas temperature must be raised to at least 1100°C for a minimum of two seconds.[14][15]
-
Acid Gas Neutralization: The process generates hydrogen chloride (HCl) gas, which is a corrosive and regulated air pollutant. Permitted hazardous waste incinerators are equipped with sophisticated air pollution control devices, such as scrubbers, to neutralize this acid gas before emission.[12][13]
Other technologies like chemical dehalogenation exist but are typically used for large-scale industrial applications and are not standard practice for laboratory-generated waste streams.[2][16]
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol provides a self-validating system for the safe on-site management and preparation of Benzene, 1,3-bis(2-chloroethoxy)- for disposal.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile, Neoprene), tested according to EN 374. Check breakthrough time.[8] | Prevents dermal absorption, which can be a primary route of toxic exposure.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[8][17] | Protects eyes from splashes of the liquid or vapors.[6] |
| Lab Coat | Standard laboratory coat. For larger quantities, a chemically resistant apron is recommended.[3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a certified chemical fume hood.[3][17] | Prevents inhalation of potentially fatal vapors.[3] |
Step 2: Waste Segregation
-
Do Not Mix: Do not mix Benzene, 1,3-bis(2-chloroethoxy)- waste with any other waste streams unless explicitly permitted by your EHS office. Halogenated waste streams are often incinerated under different conditions and at a higher cost than non-halogenated streams.
-
Solid vs. Liquid: Segregate contaminated solids (e.g., pipette tips, gloves, absorbent pads) from liquid waste.
Step 3: Containerization
-
Select a Compatible Container: Use a clean, designated hazardous waste container that is compatible with the chemical. A glass bottle with a screw cap is often suitable. Ensure the container is not compromised.[10]
-
Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.
-
Keep Closed: The container must be kept tightly sealed at all times, except when actively adding waste.[10]
Step 4: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state:
Step 5: Storage and Disposal
-
Accumulation Area: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not attempt to transport or dispose of the waste yourself. The waste must be handled by a licensed hazardous waste disposal company.[3]
The entire workflow, from generation to disposal, is a system of checks to ensure safety and compliance.
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP0524738A1 - Treatment of halogenated compounds - Google Patents [patents.google.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com [carlroth.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. mtu.edu [mtu.edu]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Regulation Related to Waste Incineration - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. faolex.fao.org [faolex.fao.org]
- 15. eur-lex.europa.eu [eur-lex.europa.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemicalbook.com [chemicalbook.com]
Technical Guide: Safe Handling & Logistics for Benzene, 1,3-bis(2-chloroethoxy)-
[2][3][5]
Chemical Identity & Hazard Profiling
Substance Name: Benzene, 1,3-bis(2-chloroethoxy)- Synonyms: 1,3-Bis(2-chloroethoxy)benzene; Resorcinol bis(2-chloroethyl) ether CAS Number: 63807-84-1 Molecular Formula: C₁₀H₁₂Cl₂O₂ Molecular Weight: 235.11 g/mol [2][3][4][5][6][7]
Risk Assessment (The Precautionary Principle)
While specific toxicological data for this exact isomer is limited, its structural homology to bis(2-chloroethyl) ether and other β-chloro ethers mandates a high-risk classification.[2][3][5] The presence of two terminal chloroethyl groups ($ -O-CH_2-CH_2-Cl $) creates a potential for bifunctional alkylation, similar to nitrogen mustards, though generally less reactive.[2][3][5]
Anticipated GHS Classifications (Inferred):
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard laboratory nitrile gloves for prolonged contact.[2] Chlorinated ethers can permeate thin nitrile rubber (< 4 mil) in minutes.[5]
Glove Selection Protocol
| Glove Material | Thickness | Breakthrough Time | Usage Recommendation |
| Silver Shield® / 4H (Laminate) | 2.7 mil | > 480 min | Primary Barrier. Mandatory for spill cleanup or synthesis setup.[2][3][5] |
| Viton® / Butyl Rubber | > 10 mil | > 240 min | Secondary Barrier. Excellent resistance; use for heavy handling.[2][5] |
| Nitrile (Disposable) | 4-6 mil | < 10 min (Est.)[2][3][5] | Splash Only. Use only as an outer layer over laminates for dexterity.[2][5] Change immediately upon contact. |
Respiratory & Body Protection[2][3][4][8][9][10][11][12]
-
Respiratory: If handling the solid powder or creating aerosols (e.g., sonication, heating), use a P100 (HEPA) particulate filter combined with an Organic Vapor (OV) cartridge.[2]
-
Body: Tyvek® or chemically resistant lab coat (buttoned to neck).[2]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of alkylating eye damage.[2][3]
Operational Workflow: Safe Handling
Objective: Prevent inhalation of dust and dermal absorption during transfer.[2][3]
Diagram: Safe Weighing & Transfer Workflow
The following workflow enforces a "Closed Loop" mentality to minimize exposure.
Figure 1: Operational workflow ensuring containment from storage to disposal.[2][3][5][8]
Step-by-Step Protocol
Phase 1: Preparation
-
Engineering Controls: Verify fume hood face velocity is > 100 fpm.
-
Surface Protection: Line the work area with plastic-backed absorbent pads (benchkote) to capture potential spills.[2][5]
-
Static Control: If the substance is a fine powder, use an anti-static gun during weighing to prevent dispersal.[2]
Phase 2: Synthesis & Reaction Setup[2][3]
-
Solvent Choice: The compound is soluble in polar organic solvents (DMSO, DMF, Ethanol). Avoid using water as a primary solvent during reaction setup to prevent slow hydrolysis to acidic byproducts.[2][5]
-
Addition: Do not add solid directly to a boiling solvent.[2][5] Dissolve the compound in a minimal amount of cold solvent first, then transfer via syringe or cannula.
-
Temperature: If heating is required, ensure a reflux condenser is active before heating begins to trap chlorinated vapors.[2][5]
Phase 3: Decontamination (Spill Management)[2][3]
-
Minor Spills (< 5g):
Waste Disposal & Logistics
Disposal Code: Halogenated Organic Waste.[2][5] Destruction Method: High-temperature incineration (> 1000°C) with scrubber for HCl gas.[2][3][5]
Self-Validating Disposal Check:
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 69197 (Related Isomer: 1-chloro-2-ethoxybenzene).[2][3][5] Retrieved from [Link][2][5]
-
ECHA (European Chemicals Agency). Registration Dossier for Chloroethyl Ethers (Grouping Approach).[2][5] Retrieved from [Link][2][5]
-
Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing. (Inferred data for Chlorinated Ethers). Wiley-Interscience.[2][3][5]
Sources
- 1. (2-Chloroethoxy)benzene | CAS#:622-86-6 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. CAS 622-86-6: (2-Chloroethoxy)benzene | CymitQuimica [cymitquimica.com]
- 4. (2-Chloroethoxy)benzene | CAS#:614-72-2 | Chemsrc [chemsrc.com]
- 5. 1-Chloro-2-ethoxybenzene | C8H9ClO | CID 69197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical glove selection tool [mapa-pro.com]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. cpchem.com [cpchem.com]
- 9. cpchem.com [cpchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
